molecular formula C17H18N2O7 B10818453 Ald-Ph-amido-PEG1-C2-NHS ester CAS No. 2101206-80-6

Ald-Ph-amido-PEG1-C2-NHS ester

Numéro de catalogue: B10818453
Numéro CAS: 2101206-80-6
Poids moléculaire: 362.3 g/mol
Clé InChI: ONVNDJSKJDFLTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ald-Ph-amido-PEG1-C2-NHS ester is a useful research compound. Its molecular formula is C17H18N2O7 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2101206-80-6

Formule moléculaire

C17H18N2O7

Poids moléculaire

362.3 g/mol

Nom IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate

InChI

InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24)

Clé InChI

ONVNDJSKJDFLTF-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ald-Ph-amido-PEG1-C2-NHS ester is a specialized chemical tool known as a heterobifunctional linker. It is primarily utilized in the fields of bioconjugation, chemical biology, and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] This guide provides an in-depth overview of its structure, mechanism, properties, and application protocols.

Core Structure and Functional Components

This compound is a molecule with two distinct reactive ends, connected by a spacer. This dual-reactivity allows for the sequential and controlled conjugation of two different molecules.

  • Aldehyde Group (Ald): The formyl group (-CHO) on the phenyl ring serves as one of the reactive ends. It selectively reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) under reductive amination conditions to form a stable secondary amine bond.[7]

  • NHS Ester Group: The N-hydroxysuccinimide (NHS) ester is a highly reactive group at the other end of the molecule. It efficiently reacts with primary aliphatic amines to form a stable and irreversible amide bond.[8][9][10] This reaction is a cornerstone of bioconjugation due to its reliability and mild reaction conditions.[9]

  • PEG Spacer: The linker incorporates a single polyethylene (B3416737) glycol (PEG) unit. PEG linkers are widely used to improve the solubility and pharmacokinetic properties of the resulting conjugate.[11][12] They also provide spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity.[11]

Physicochemical and Technical Data

The quantitative properties of this compound are crucial for designing and executing conjugation experiments.

PropertyValueSource
Molecular Formula C₁₇H₁₈N₂O₇[1]
Molecular Weight 362.33 g/mol [1]
CAS Number 2101206-80-6[1]
Appearance Varies (often a solid or viscous liquid)
Solubility Soluble in organic solvents like DMSO and DMF.[1][13]Limited aqueous solubility.[10]
Storage Conditions Typically stored at -20°C to prevent degradation.Susceptible to hydrolysis.[10]
Purity >95% (Varies by supplier)[14]
Reactive Groups Aldehyde, NHS Ester
Spacer Arm PEG1 (single polyethylene glycol unit)

Mechanism of Action and Reaction Pathways

The utility of this linker lies in its ability to facilitate two distinct chemical reactions, allowing for a controlled, two-step conjugation process. This avoids the unwanted self-conjugation that can occur with homobifunctional linkers.[15]

Step 1: NHS Ester-Amine Reaction The NHS ester reacts with a primary amine via nucleophilic acyl substitution.[8][9] The unprotonated amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[9][10][13] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[10]

Step 2: Aldehyde-Amine Reaction (Reductive Amination) The aldehyde group reacts with a different primary amine to form a Schiff base intermediate. This intermediate is unstable and exists in equilibrium.[7] To create a stable bond, a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is introduced.[7] This agent selectively reduces the Schiff base to a stable secondary amine linkage without reducing the aldehyde itself.[7]

The logical flow of these reactions is critical for creating specific bioconjugates like PROTACs, which link a target protein to an E3 ubiquitin ligase.[][17]

Linker_Chemistry cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Reductive Amination E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate Ligand-Linker Intermediate (Aldehyde end exposed) E3_Ligand->Intermediate NHS Ester reacts with Amine (pH 7.2-8.5) Linker_NHS This compound Linker_NHS->Intermediate Final_Conjugate Final Ternary Conjugate (PROTAC) Intermediate->Final_Conjugate Aldehyde reacts with Amine (forms Schiff Base) Target_Protein Target Protein (with Lysine -NH2) Target_Protein->Final_Conjugate Reducing_Agent Reducing Agent (e.g., NaCNBH3) Reducing_Agent->Final_Conjugate Reduces Schiff Base

Caption: Dual-step conjugation chemistry of the heterobifunctional linker.

Applications in PROTAC Development

A primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[17] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[][17] The linker's length, flexibility, and composition are critical for the proper formation and stability of this ternary complex.[17][18]

PROTAC_Mechanism General PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Poly-Ubiquitinated Target Protein Ternary_Complex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC leading to protein degradation.

Detailed Experimental Protocols

The following are generalized protocols. Researchers must optimize concentrations, reaction times, and purification methods for their specific molecules.

This protocol details the reaction of the NHS ester end of the linker with a molecule containing a primary amine, such as an E3 ligase ligand.

  • Reagent Preparation :

    • Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.[10] The concentration should typically be 1-10 mg/mL.[9]

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[1][13]

  • Conjugation Reaction :

    • Add a 5- to 20-fold molar excess of the dissolved linker to the protein/molecule solution while stirring.[19]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][13]

  • Quenching :

    • Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM.[10] Incubate for 30 minutes.

  • Purification :

    • Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[13]

This protocol details the reaction of the aldehyde end of the purified intermediate with a target protein.

  • Reagent Preparation :

    • Buffer-exchange the target protein into a suitable reaction buffer (e.g., PBS or HEPES at pH ~7.0).

    • Prepare a fresh solution of a reducing agent, such as 5M Sodium Cyanoborohydride (NaCNBH₃).[7]

  • Conjugation Reaction :

    • Combine the purified aldehyde-containing intermediate with the target protein solution, often at a 10- to 20-fold molar excess of the intermediate.

    • Add the NaCNBH₃ solution to the reaction mixture to a final concentration of approximately 50 mM.[7]

    • Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C.[7]

  • Purification :

    • Purify the final conjugate to remove the excess intermediate, reducing agent, and other reaction components using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.

Synthesis_Workflow Start Start Materials: - Linker - E3 Ligand - Target Protein Step1 Step 1: NHS Ester Reaction Dissolve Linker & E3 Ligand. React at pH 7.2-8.5 for 1-4h. Start->Step1 Purify1 Purification 1 (e.g., Desalting Column) Remove excess linker. Step1->Purify1 Step2 Step 2: Reductive Amination Add Target Protein & NaCNBH3. React for 4-6h. Purify1->Step2 Purify2 Final Purification (e.g., HPLC, SEC) Isolate final conjugate. Step2->Purify2 Characterize Characterization (e.g., Mass Spec, SDS-PAGE) Confirm identity and purity. Purify2->Characterize End Final Conjugate Characterize->End

Caption: A typical experimental workflow for synthesizing a PROTAC.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG1-C2-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and, notably, the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and reactivity. It also offers detailed experimental protocols for its application and visual diagrams to illustrate key reaction mechanisms and workflows.

Core Structure and Properties

This compound is a non-cleavable linker composed of three key functional components: an N-Hydroxysuccinimide (NHS) ester, a single polyethylene (B3416737) glycol (PEG) unit, and a benzaldehyde (B42025) group. This unique combination of reactive moieties allows for the sequential and controlled conjugation of two different molecules.

The NHS ester provides reactivity towards primary amines, such as those found on the surface of proteins and antibodies (e.g., lysine (B10760008) residues), forming a stable amide bond. The short PEG spacer enhances solubility and can reduce aggregation of the resulting conjugate.[1] The benzaldehyde group offers a secondary point of conjugation, capable of reacting with molecules containing an aminooxy group to form a stable oxime linkage.[2]

A summary of its key properties is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₁₇H₁₈N₂O₇[3]
Molecular Weight 362.33 g/mol [3]
CAS Number 2101206-80-6[3]
Appearance Solid
Solubility Soluble in DMSO, DMF[4]
Purity Typically >95%
Storage Conditions -20°C, desiccated

Quantitative Data on Reactivity and Stability

The utility of this compound is fundamentally dependent on the reactivity and stability of its functional groups. The following tables summarize key quantitative data for NHS esters, which are critical for designing and optimizing conjugation experiments.

Table 2.1: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[4]
8.6410 minutes[4]

Note: The rate of hydrolysis increases with pH. While this is a competing reaction, the rate of amidation with primary amines is significantly faster at optimal pH ranges.

Table 2.2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeReference(s)
pH 7.2 - 8.5[4]
Temperature 4°C - Room Temp.[4]
Reaction Time 0.5 - 4 hours[4]
Buffer System Phosphate, Borate, Bicarbonate[4]

Note: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

Experimental Protocols

General Protocol for Antibody Conjugation via NHS Ester

This protocol outlines the fundamental steps for conjugating this compound to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column or through dialysis against an appropriate buffer.

  • Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the antibody.

Protocol for Oxime Ligation with an Aminooxy-Containing Molecule

This protocol describes the reaction between the benzaldehyde group of the linker (already conjugated to a biomolecule) and a molecule containing an aminooxy group.

Materials:

  • Biomolecule conjugated with Ald-Ph-amido-PEG1-C2-linker

  • Aminooxy-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Aniline (B41778) catalyst

Procedure:

  • Prepare Reactants: Dissolve the biomolecule-linker conjugate and the aminooxy-containing molecule in the reaction buffer.

  • Ligation Reaction:

    • Mix the reactants at a desired molar ratio (typically a slight excess of the aminooxy compound).

    • The reaction can be performed at room temperature for 2-24 hours.

    • For slower reactions, aniline can be added as a catalyst to accelerate the formation of the oxime bond.[5]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted components.

Visualizing Mechanisms and Workflows

Reaction of NHS Ester with a Primary Amine

The following diagram illustrates the fundamental reaction between the NHS ester of the linker and a primary amine on a biomolecule, resulting in a stable amide bond.

G cluster_reactants Reactants cluster_products Products Linker-NHS This compound Conjugate Biomolecule-Linker Conjugate (Stable Amide Bond) Linker-NHS->Conjugate pH 7.2-8.5 NHS_byproduct N-Hydroxysuccinimide (Byproduct) Linker-NHS->NHS_byproduct Biomolecule-NH2 Biomolecule-NH₂ (e.g., Antibody) Biomolecule-NH2->Conjugate

NHS ester reaction with a primary amine.
Experimental Workflow for ADC Synthesis

This flowchart depicts a typical experimental workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

G start Start: Antibody Preparation step1 Step 1: Conjugate Antibody with Linker via NHS Ester start->step1 step2 Step 2: Purification of Antibody-Linker Conjugate step1->step2 step3 Step 3: Conjugate Payload (with aminooxy group) via Oxime Ligation step2->step3 step4 Step 4: Purification of Final ADC step3->step4 end End: Characterization of ADC step4->end

Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Mechanism of Action of an Antibody-Drug Conjugate

The diagram below illustrates the general mechanism of action for an ADC, from binding to a cancer cell to the induction of apoptosis.

G cluster_cell Cancer Cell binding 1. ADC Binds to Target Antigen internalization 2. Internalization (Endocytosis) binding->internalization release 3. Lysosomal Trafficking & Payload Release internalization->release apoptosis 4. Payload Induces Cell Death (Apoptosis) release->apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->binding

General mechanism of action for an Antibody-Drug Conjugate.

References

A Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester: A Bifunctional Linker for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ald-Ph-amido-PEG1-C2-NHS ester (CAS Number: 2101206-80-6), a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). This document details the linker's chemical and physical properties, provides comprehensive experimental protocols for its application, and illustrates its utility in bioconjugation workflows.

Core Properties and Specifications

This compound is a non-cleavable linker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. The NHS ester facilitates covalent attachment to primary amines, such as those on the lysine (B10760008) residues of antibodies, forming a stable amide bond. The benzaldehyde group allows for chemoselective ligation with aminooxy-functionalized molecules, creating a stable oxime linkage. The inclusion of a short polyethylene (B3416737) glycol (PEG1) spacer enhances solubility and can improve the pharmacokinetic profile of the resulting conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 2101206-80-6
Molecular Formula C₁₇H₁₈N₂O₇
Molecular Weight 362.33 g/mol
Purity Typically >95% (lot-specific)
Solubility Soluble in DMSO (e.g., 10 mM) and DMF
Storage Conditions -20°C, desiccated
Stability Profile of the NHS Ester Moiety

The stability of the amine-reactive NHS ester is crucial for successful conjugation and is highly dependent on pH. Hydrolysis is the primary competing reaction.

pHTemperature (°C)Approximate Half-life
7.044-5 hours
8.041 hour
8.6410 minutes

Data is representative of NHS esters and highlights the importance of pH control during conjugation.

Experimental Protocols

The following protocols provide a detailed methodology for the two-step conjugation process involved in creating an Antibody-Drug Conjugate using this compound.

Protocol 1: Conjugation of the Linker to an Antibody via NHS Ester Reaction

This protocol details the attachment of the linker to primary amines on an antibody.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Gently mix the solution and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The final concentration of DMSO should not exceed 10% of the total reaction volume to maintain protein integrity.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by purifying the antibody-linker conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy (if the linker has a chromophore) or mass spectrometry.

Protocol 2: Conjugation of an Aminooxy-Modified Drug to the Aldehyde-Functionalized Antibody

This protocol describes the second step, where an aminooxy-containing payload is attached to the linker-modified antibody.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Aminooxy-functionalized drug/payload

  • Reaction Buffer: 0.1 M sodium acetate, pH 4.5-5.5 (or PBS, pH 6.5-7.0)

  • Aniline (B41778) (optional, as a catalyst)

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Payload Preparation:

    • Dissolve the aminooxy-functionalized payload in a suitable solvent (e.g., DMSO) to a known concentration.

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the aminooxy-payload solution to the antibody-linker conjugate solution.

    • If a catalyst is used, add aniline to a final concentration of 10-100 mM. The reaction is typically more efficient at a slightly acidic pH.

    • Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing.

  • Purification:

    • Purify the final Antibody-Drug Conjugate to remove unreacted payload and catalyst. The choice of purification method (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) will depend on the properties of the ADC.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Visualization of Workflows and Pathways

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for generating an ADC with this compound.

G cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug-Linker Conjugation Antibody Antibody (with primary amines, -NH2) Antibody_Linker Antibody-Linker Conjugate (Aldehyde-functionalized) Antibody->Antibody_Linker NHS ester reaction (pH 8.0-8.5) Linker This compound Linker->Antibody_Linker ADC Final Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC Oxime ligation (pH 4.5-7.0) Payload Aminooxy-Modified Drug (-ONH2) Payload->ADC

Caption: ADC Synthesis Workflow

Caption: Key Conjugation Chemistries

An In-depth Technical Guide to the Synthesis of Ald-Ph-amido-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ald-Ph-amido-PEG1-C2-NHS ester, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). The synthesis involves a two-step process commencing with an amide bond formation followed by the activation of a terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

Synthetic Strategy Overview

The synthesis of this compound is approached in a sequential, two-step manner. The first step involves the formation of a stable amide bond between the carboxylic acid of 4-formylbenzoic acid and the terminal amine of an amino-PEG1-C2-carboxylic acid linker. This reaction is typically facilitated by a carbodiimide (B86325) coupling agent. The subsequent step is the activation of the terminal carboxylic acid on the resulting intermediate into a highly reactive NHS ester, which can then readily react with primary amines on biomolecules.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialsKey ReagentsSolventTypical Yield (%)
1Amide Coupling4-formylbenzoic acid, 3-(2-(2-aminoethoxy)ethoxy)propanoic acidEDC, NHSDMF85-95
2NHS Ester ActivationAld-Ph-amido-PEG1-C2-COOHEDC, NHSAnhydrous DCM, DMF>90
Overall Two-Step Synthesis 76-85

Table 2: Characterization Data for this compound

Analysis MethodParameterExpected Value/Result
Mass Spectrometry Molecular Weight (M+H)⁺Expected: ~437.15 g/mol
Molecular FormulaC₂₀H₂₄N₂O₉
¹H NMR (400 MHz, CDCl₃) Aldehyde Proton (-CHO)δ ~9.9-10.1 ppm (singlet)
Aromatic Protonsδ ~7.8-8.1 ppm (multiplets)
PEG Protons (-OCH₂CH₂O-)δ ~3.6-3.8 ppm (multiplets)
NHS Ester Protonsδ ~2.8-2.9 ppm (singlet)
Purity (HPLC) >95%

Experimental Protocols

Step 1: Synthesis of Ald-Ph-amido-PEG1-C2-COOH

This protocol details the amide coupling reaction between 4-formylbenzoic acid and 3-(2-(2-aminoethoxy)ethoxy)propanoic acid.

Materials:

  • 4-formylbenzoic acid

  • 3-(2-(2-aminoethoxy)ethoxy)propanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formylbenzoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • In a separate flask, dissolve 3-(2-(2-aminoethoxy)ethoxy)propanoic acid (1.0 eq) in anhydrous DMF.

  • Add the solution of the amino-PEG acid to the activated 4-formylbenzoic acid solution dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Ald-Ph-amido-PEG1-C2-COOH.

Step 2: Synthesis of this compound

This protocol describes the activation of the terminal carboxylic acid of the intermediate to an NHS ester.

Materials:

  • Ald-Ph-amido-PEG1-C2-COOH (from Step 1)

  • EDC

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve Ald-Ph-amido-PEG1-C2-COOH (1.0 eq) and NHS (1.5 eq) in anhydrous DCM or DMF under an inert atmosphere.[1]

  • Cool the solution to 0 °C.

  • Add EDC (1.5 eq) to the solution and stir at 0 °C for 30 minutes.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[2]

  • Monitor the formation of the NHS ester by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct if DCM is used as the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by precipitation. Dissolve the crude material in a minimal amount of DCM and add it dropwise to a stirred solution of cold anhydrous diethyl ether.[3]

  • Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Store the final this compound product under anhydrous conditions at -20°C.[4]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the key reaction mechanism.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: NHS Ester Activation A 4-formylbenzoic acid C Ald-Ph-amido-PEG1-C2-COOH A->C EDC, NHS, DMF B Amino-PEG1-C2-Acid B->C D Ald-Ph-amido-PEG1-C2-COOH E This compound D->E EDC, NHS, DCM

Caption: Synthetic workflow for this compound.

G cluster_0 NHS Ester Activation Mechanism RCOOH R-COOH (Carboxylic Acid) Intermediate1 O-acylisourea intermediate (unstable) RCOOH->Intermediate1 + EDC EDC EDC EDC->Intermediate1 NHS_Ester R-CO-NHS (NHS Ester) Intermediate1->NHS_Ester + NHS Urea Urea byproduct Intermediate1->Urea Rearrangement NHS NHS NHS->NHS_Ester

Caption: Mechanism of EDC/NHS activation of a carboxylic acid.

References

An In-Depth Technical Guide to the Mechanism of Action of Ald-Ph-amido-PEG1-C2-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional, non-cleavable crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) at opposite ends of a short polyethylene (B3416737) glycol (PEG) spacer, allows for a controlled, sequential conjugation to biomolecules. This guide provides a comprehensive overview of the linker's mechanism of action, detailing the chemistry of its reactive groups, the role of its structural components, and protocols for its application.

Introduction

The precise and stable linkage of molecules to proteins, antibodies, and other biomolecules is fundamental to the advancement of therapeutics, diagnostics, and proteomics. Heterobifunctional crosslinkers, such as this compound, offer a strategic advantage by enabling a two-step conjugation process. This minimizes the formation of undesirable homodimers and allows for the creation of well-defined bioconjugates. This technical guide will dissect the chemical principles governing the use of this linker, providing researchers with the foundational knowledge for its effective implementation.

Chemical Structure and Properties

The this compound is characterized by a molecular formula of C17H18N2O7 and a molecular weight of 362.33 g/mol .[1] Its structure consists of several key functional components that dictate its utility in bioconjugation.

PropertyValue
Molecular Formula C17H18N2O7
Molecular Weight 362.33 g/mol
CAS Number 2101206-80-6
SMILES O=C(ON1C(CCC1=O)=O)CCOCCNC(C2=CC=C(C=O)C=C2)=O
Appearance Varies; often a solid
Solubility Soluble in organic solvents such as DMSO and DMF
Linker Type Non-cleavable

Mechanism of Action: A Two-Step Process

The utility of this compound lies in its two distinct reactive moieties, which allow for a sequential and specific conjugation strategy. This two-step process is crucial for creating well-defined bioconjugates, such as ADCs, where a linker is first attached to an antibody and then to a cytotoxic payload.

Step 1: Amine-Reactive NHS Ester Conjugation

The initial step in the bioconjugation process involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines.

  • Target Functional Groups: The NHS ester targets the primary amine groups (-NH2) found on biomolecules. In the context of proteins and antibodies, these are predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2]

  • Reaction Chemistry: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.[2]

  • Reaction Conditions: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[2] Below this range, the primary amines are protonated (-NH3+), rendering them non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester, where it reacts with water, increases significantly, leading to a lower conjugation efficiency. The reaction is commonly performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2]

NHS_Ester_Reaction Protein Protein-NH₂ Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Linker This compound Linker->Intermediate Conjugate Protein-Amide-Linker Intermediate->Conjugate Amide Bond Formation NHS N-hydroxysuccinimide Intermediate->NHS Leaving Group

Figure 1: Reaction mechanism of the NHS ester with a primary amine on a protein.

Step 2: Aldehyde-Reactive Conjugation

Once the linker is attached to the first biomolecule (e.g., an antibody) via the NHS ester, the terminal benzaldehyde group is available for reaction with a second molecule (e.g., a drug payload) that has been functionalized with a suitable nucleophile.

  • Target Functional Groups: The benzaldehyde group (-CHO) is an electrophilic carbonyl that can react with various nucleophiles. In bioconjugation, the most common partners are aminooxy groups (-O-NH2) and hydrazide groups (-NH-NH2).

  • Reaction Chemistry:

    • Oxime Formation: The reaction of the aldehyde with an aminooxy-modified molecule results in the formation of a highly stable oxime linkage (C=N-O).[3]

    • Hydrazone Formation: The reaction with a hydrazide-modified molecule forms a hydrazone linkage (C=N-NH).[3]

    • Reductive Amination: While less common for this linker, the aldehyde can also react with a primary amine to form a Schiff base (C=N), which can then be reduced by a mild reducing agent like sodium cyanoborohydride to a stable secondary amine.

  • Reaction Conditions: Oxime and hydrazone formations are most efficient at a slightly acidic pH (around 4.5-6.5). The reaction can be catalyzed by nucleophilic catalysts like aniline (B41778) to increase the reaction rate at physiological pH.[4]

Aldehyde_Reaction ProteinLinker Protein-Linker-CHO ADC Protein-Linker-C=N-X-Payload (Oxime or Hydrazone) ProteinLinker->ADC Condensation Payload Payload-X-NH₂ (X = O or NH) Payload->ADC Water H₂O

Figure 2: Formation of an oxime or hydrazone bond with the aldehyde-functionalized intermediate.

Role of Structural Components

Each component of the this compound plays a distinct role in its overall function and performance.

  • Phenyl Group (Ph): The phenyl group provides rigidity to the linker structure. The benzaldehyde is generally more stable than aliphatic aldehydes, yet its reactivity can be influenced by the electronic effects of the aromatic ring.

  • Amide Bond: The internal amide bond contributes to the overall stability of the linker.

  • PEG1 Spacer: The short, single-unit polyethylene glycol (PEG) spacer is hydrophilic and flexible. The inclusion of PEG in linkers has been shown to:

    • Improve the solubility and reduce aggregation of the resulting bioconjugate.

    • Potentially increase the in vivo half-life and reduce the immunogenicity of the conjugate.

    • Provide spatial separation between the conjugated molecules, which can be important for maintaining their biological activity.

  • C2-NHS Ester: The ethyl (-C2-) chain connects the PEG spacer to the NHS ester, providing the necessary chemical linkage for the amine-reactive functionality.

Quantitative Data

ParameterNHS Ester (Amide Bond)Benzaldehyde (Oxime Bond)Benzaldehyde (Hydrazone Bond)
Typical Reaction pH 7.2 - 8.54.5 - 7.04.5 - 7.0
Typical Reaction Time 30 minutes - 2 hours1 - 24 hours1 - 12 hours
Bond Stability Highly stableMore stable than hydrazones, especially at neutral/acidic pHReversible under acidic conditions
Half-life of Linkage Very long under physiological conditionsGenerally stable; hydrolysis is slowpH-dependent; can be designed for cleavage in acidic environments
Second-Order Rate Constant (k) ~10² - 10³ M⁻¹s⁻¹ (for reaction with primary amines)~1 - 10 M⁻¹s⁻¹ (aniline-catalyzed at pH 7)[5]~10² M⁻¹s⁻¹ (aniline-catalyzed at pH 7)[5]
Equilibrium Constant (Keq) Very high (essentially irreversible)>10⁸ M⁻¹[5]10⁴ - 10⁶ M⁻¹[5]

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation using this compound. Optimization will be required for specific biomolecules and payloads.

Protocol 1: Conjugation of this compound to an Antibody

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Desalting column

Procedure:

  • Prepare Antibody: Dissolve the antibody in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 5.0-6.0).

Protocol 2: Conjugation of an Aminooxy- or Hydrazide-Modified Payload to the Aldehyde-Functionalized Antibody

Materials:

  • Aldehyde-functionalized antibody from Protocol 1

  • Aminooxy- or hydrazide-modified payload

  • Reaction Buffer: 0.1 M MES buffer, pH 5.0-6.0 (or other suitable buffer)

  • (Optional) Aniline catalyst stock solution (e.g., 1 M in DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Payload Solution: Dissolve the aminooxy- or hydrazide-modified payload in the Reaction Buffer or a compatible solvent.

  • Reaction: Add a 3- to 10-fold molar excess of the payload solution to the aldehyde-functionalized antibody.

  • (Optional) Catalysis: If the reaction is slow at the chosen pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final antibody-drug conjugate using a suitable method, such as size-exclusion chromatography, to remove excess payload and other reagents.

Experimental_Workflow cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Aldehyde Reaction A Antibody in Bicarbonate Buffer (pH 8.3) B Add this compound in DMSO A->B C Incubate (RT, 30-60 min) B->C D Purify (Desalting Column) C->D E Aldehyde-Antibody in MES Buffer (pH 5.0-6.0) D->E Intermediate F Add Aminooxy/Hydrazide Payload E->F G Incubate (RT, 2-24 h) F->G H Purify (SEC) G->H

Figure 3: General experimental workflow for a two-step bioconjugation.

Conclusion

The this compound is a versatile and powerful tool for the precise construction of bioconjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy that is highly valuable in the development of complex biomolecular architectures like antibody-drug conjugates. By understanding the specific chemistries of the NHS ester and benzaldehyde reactive groups, and by carefully controlling the reaction conditions, researchers can effectively utilize this linker to create stable and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Further optimization of the provided protocols for specific applications will ensure the highest efficiency and yield of the desired bioconjugate.

References

Ald-Ph-amido-PEG1-C2-NHS ester solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

Core Technical Guide: Ald-Ph-amido-PEG1-C2-NHS Ester

This technical guide provides an in-depth overview of the solubility and stability of this compound, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs)[1][2][3][4][5]. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a heterobifunctional crosslinker. It contains two reactive functional groups: an aldehyde (Ald) and an N-hydroxysuccinimide (NHS) ester. The aldehyde group can react with specific functionalities, such as hydrazides or aminooxy groups, while the NHS ester is highly reactive towards primary amines, which are abundantly available on the surface of antibodies (e.g., lysine (B10760008) residues)[6]. This dual reactivity allows for the precise and stable conjugation of a payload (e.g., a cytotoxic drug) to an antibody, forming an ADC. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Solubility Data

The solubility of this compound is a critical parameter for its handling and use in conjugation reactions. While specific quantitative data for this exact compound is limited, the available information and data for similar compounds provide a strong indication of its solubility profile.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilitySource
This compound Dimethyl sulfoxide (B87167) (DMSO)10 mM[1]
Ald-Ph-PEG24-NHS esterWater, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF)Soluble[7]
General NHS EstersAnhydrous organic solvents (e.g., DMSO, DMF)Generally soluble[8][9]
General NHS EstersAqueous buffersGenerally insoluble (exceptions for sulfo-NHS esters)[8][10]

It is standard practice to dissolve NHS esters in an anhydrous polar aprotic solvent like DMSO or DMF immediately before use to minimize hydrolysis[8][11]. The stock solution is then added to the aqueous reaction mixture containing the antibody.

Stability Data

The stability of the NHS ester is paramount for achieving high conjugation efficiency. The primary pathway for the degradation of NHS esters in aqueous solutions is hydrolysis, which competes with the desired amidation reaction with the primary amines of the antibody[12][13]. The rate of hydrolysis is highly dependent on pH and temperature[10][11].

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

pHTemperature (°C)Half-lifeSource(s)
7.004 - 5 hours[10][12][13]
7.0Room Temperature~7 hours[14]
8.041 hour[10][15]
8.6410 minutes[10][12][13][15]
9.0Room TemperatureMinutes[9][14]

To maintain the reactivity of the NHS ester, it is crucial to store the compound in a desiccated environment and to prepare solutions immediately prior to use[9][11].

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

  • Preparation: Weigh a precise amount of the this compound.

  • Dissolution: Add a small, measured volume of the test solvent (e.g., DMSO) to the solid compound.

  • Vortexing/Sonication: Vortex or sonicate the mixture to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Addition: If the compound has fully dissolved, continue to add small, measured volumes of the solvent, vortexing/sonicating and observing after each addition until the solution becomes saturated (i.e., solid particles are visible).

  • Calculation: Calculate the concentration at which the compound is fully dissolved. This is the approximate solubility.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

This protocol describes a spectrophotometric method to determine the rate of hydrolysis of the NHS ester. The method is based on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range[9][12].

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

    • Prepare aqueous buffers at the desired pH values (e.g., pH 7.0, 8.0, 8.5).

  • Reaction Initiation: Add a small volume of the NHS ester stock solution to the aqueous buffer to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (typically <10%) to minimize its effect on the reaction[11].

  • Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 260 nm using a UV-Vis spectrophotometer. This is the initial reading (T=0).

  • Time-course Monitoring: Continue to measure the absorbance at regular time intervals.

  • Data Analysis: Plot the absorbance at 260 nm against time. The rate of increase in absorbance is proportional to the rate of NHS release and therefore the rate of hydrolysis. The half-life of the NHS ester can be calculated from this data.

Visualizations

Workflow for Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the conjugation of a drug payload to an antibody using this compound.

ADC_Conjugation_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Conjugation cluster_purification Purification & Analysis Payload Drug Payload (with reactive group) Activated_Payload Activated Payload (Linker-Payload) Payload->Activated_Payload Reaction with Aldehyde Group Linker This compound Linker->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC Antibody Antibody (mAb) Antibody->ADC Reaction with NHS Ester Group Purification Purification (e.g., Chromatography) ADC->Purification Analysis Characterization (e.g., Mass Spec, HPLC) Purification->Analysis

Workflow for ADC synthesis using the linker.
Competing Reactions of the NHS Ester

This diagram illustrates the two competing reactions for the NHS ester group in an aqueous environment: the desired aminolysis with a primary amine on the antibody and the undesirable hydrolysis with water.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester R-NHS Ester (on Linker) Amide_Bond Stable Amide Bond (Antibody-Linker) NHS_Ester->Amide_Bond pH 7.2 - 8.5 Carboxylic_Acid Inactive Carboxylic Acid (Hydrolyzed Linker) NHS_Ester->Carboxylic_Acid Increases with pH Amine Antibody-NH2 (Primary Amine) Amine->Amide_Bond Water H2O Water->Carboxylic_Acid

Aminolysis vs. Hydrolysis of the NHS ester.

References

Ald-Ph-amido-PEG1-C2-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of Ald-Ph-amido-PEG1-C2-NHS ester, a critical non-cleavable linker in the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a heterobifunctional crosslinker containing a single polyethylene (B3416737) glycol (PEG) unit. It features an N-Hydroxysuccinimide (NHS) ester functional group and an aldehyde group. The NHS ester facilitates covalent bond formation with primary amines, such as those on the lysine (B10760008) residues of antibodies, while the aldehyde group can be used for subsequent conjugation reactions.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₇H₁₈N₂O₇[1][2]
Molecular Weight 362.33 g/mol [1]
CAS Number 2101206-80-6[1][2][3]

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a non-cleavable linker in the synthesis of ADCs.[1][2][4][5][6] The NHS ester end of the linker reacts with primary amines on the surface of an antibody, forming a stable amide bond. The terminal aldehyde group can then be conjugated to a cytotoxic drug or other payload, creating the final ADC.

Detailed Experimental Protocol: Antibody Conjugation

This protocol outlines the general steps for conjugating this compound to an antibody. It is based on standard procedures for NHS ester crosslinking.

Materials:

  • Antibody of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), it must be purified.

    • Perform a buffer exchange into an amine-free buffer like PBS at a pH of 7.2-8.0. This can be achieved through dialysis or by using desalting columns.

    • Adjust the antibody concentration to a suitable level, typically 1-10 mg/mL.

  • NHS Ester Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess relative to the antibody. A 20-fold molar excess is a common starting point.

    • Add the calculated volume of the dissolved NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Protect from light if working with light-sensitive compounds.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.

    • Incubate for approximately 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the excess, unreacted crosslinker and quenching buffer components from the antibody conjugate.

    • This is typically achieved using desalting columns or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Characterize the resulting conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules per antibody.

    • Store the purified conjugate under conditions that are optimal for the stability of the parent antibody.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Analysis Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-free Buffer, e.g., PBS) Antibody->Buffer_Exchange Conjugation Conjugation Reaction (Antibody + Activated Linker) Buffer_Exchange->Conjugation NHS_Ester This compound Dissolve_NHS Dissolve NHS Ester NHS_Ester->Dissolve_NHS DMSO Anhydrous DMSO DMSO->Dissolve_NHS Dissolve_NHS->Conjugation Quench Quench Reaction Conjugation->Quench Quenching_Buffer Quenching Buffer (e.g., Tris or Glycine) Quenching_Buffer->Quench Purification Purification (e.g., Desalting Column) Quench->Purification Characterization Characterization (e.g., Degree of Labeling) Purification->Characterization Final_Product Purified Antibody-Linker Conjugate Characterization->Final_Product

ADC Synthesis Workflow

References

The Pivotal Role of the PEG1 Linker in Ald-Ph-amido-PEG1-C2-NHS Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the sophisticated interplay of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is a critical determinant of the ADC's stability, efficacy, and overall therapeutic index. This technical guide delves into the specific role and advantages of the single polyethylene (B3416737) glycol (PEG) unit within the heterobifunctional linker, Ald-Ph-amido-PEG1-C2-NHS ester, a non-cleavable linker designed for advanced bioconjugation strategies.

Molecular Architecture and Component Functions

The this compound is a meticulously designed molecule with distinct functional domains, each contributing to a controlled and efficient bioconjugation process.

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is the primary point of attachment to the antibody. It readily reacts with the primary amines on the side chains of lysine (B10760008) residues on the antibody surface, forming a stable and irreversible amide bond. This reaction is typically carried out in a pH range of 7 to 9, with an optimal pH between 8.3 and 8.5.[1]

  • Aldehyde (Ald): The terminal aldehyde group serves as the conjugation site for the payload. It can react with nucleophilic groups on the drug molecule, such as hydrazides or aminooxy groups, to form stable hydrazone or oxime linkages, respectively. This bioorthogonal reaction allows for a second, independent conjugation step.

  • Phenyl-amido (Ph-amido): This rigid aromatic group within the linker backbone can contribute to the overall stability of the linker. Studies have suggested that phenyl amide linkers can improve the pharmacokinetic and pharmacodynamic profiles of bioconjugates.

  • C2 Spacer: This short, two-carbon alkyl chain provides minimal spatial separation between the functional components of the linker, influencing the flexibility and reach of the conjugated molecules.

  • PEG1 Linker: This single, hydrophilic polyethylene glycol unit is the central focus of this guide. Its inclusion, even as a short spacer, offers significant advantages in the physicochemical properties of the resulting ADC.

The Strategic Importance of the PEG1 Linker

While seemingly a minor component, the incorporation of a single PEG unit imparts crucial properties to the ADC, primarily by modulating its hydrophilicity. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, reduced solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG1 linker helps to mitigate these issues.

Key benefits of the PEG1 linker include:

  • Enhanced Solubility and Reduced Aggregation: The PEG moiety increases the overall hydrophilicity of the drug-linker complex, which can prevent the aggregation often seen with hydrophobic payloads, especially at higher drug-to-antibody ratios (DAR).[2][3] This improved solubility is crucial for formulation and in vivo stability.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic proteins. Even a short PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[][5] This extended circulation time allows for greater accumulation of the ADC at the tumor site.

  • Masking of the Hydrophobic Payload: The PEG chain can act as a hydrophilic shield, partially masking the hydrophobic payload from the surrounding aqueous environment and from non-specific interactions with other proteins or cell membranes. This can lead to reduced off-target toxicity.

  • Facilitating Higher Drug-to-Antibody Ratios (DAR): By mitigating the negative effects of payload hydrophobicity, the inclusion of a PEG linker can enable the successful conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical stability.[2][]

Quantitative Impact of PEG Linkers on ADC Properties

While specific data for a PEG1 linker is often part of broader studies, the general trend of improved properties with the inclusion of short PEG chains is well-documented. The following table summarizes quantitative data from various studies that illustrate the impact of PEG linkers on key ADC performance metrics.

Parameter No PEG Linker Short PEG Linker (e.g., PEG2, PEG4, PEG8) Long PEG Linker (e.g., PEG12, PEG24) Reference
ADC Clearance (mL/day/kg) in Rats ~15~5-10~5
In Vitro Cytotoxicity HighMay be slightly reduced due to steric hindranceMay show a more significant reduction
Plasma Half-life ShorterIncreasedSignificantly Increased[2]
Aggregation Propensity High (with hydrophobic payloads)ReducedSignificantly Reduced[6][7]
Achievable DAR without Aggregation LowerHigherHigher[2]

Note: The exact quantitative impact is dependent on the specific antibody, payload, and overall linker architecture.

Experimental Protocols

The use of a heterobifunctional linker like this compound involves a two-step conjugation process. The following is a generalized protocol for such a procedure.

Step 1: Antibody Modification with the Linker
  • Antibody Preparation: Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. Adjust the antibody concentration to 1-10 mg/mL.

  • Linker Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the antibody solution. A 5-20 fold molar excess is a common starting point. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light if any components are light-sensitive.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis into a suitable buffer for the next step (e.g., PBS pH 7.4).

  • Characterization: Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Step 2: Payload Conjugation to the Aldehyde-Modified Antibody
  • Payload Preparation: Dissolve the payload, which should contain a hydrazide or aminooxy functional group, in a suitable solvent.

  • Conjugation Reaction: Add the payload solution to the purified aldehyde-modified antibody. The reaction is typically performed at a slightly acidic to neutral pH (pH 5-7) to facilitate the formation of the hydrazone or oxime bond.

  • Incubation: Incubate the reaction for 2-16 hours at room temperature or 37°C.

  • Purification: Purify the final ADC from unreacted payload and other impurities using SEC, hydrophobic interaction chromatography (HIC), or other appropriate chromatographic methods.

  • Final Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, aggregation, and in vitro potency.

Visualizing the Molecular Logic and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure and the experimental workflow.

G cluster_linker This compound Ald Aldehyde (-CHO) PhAmido Phenyl-amido Ald->PhAmido PEG1 PEG1 PhAmido->PEG1 C2 C2 Spacer PEG1->C2 NHS NHS Ester C2->NHS

Caption: Molecular components of the this compound linker.

G cluster_workflow Two-Step ADC Conjugation Workflow start Start: Antibody & Linker step1 Step 1: Antibody Modification (NHS Ester Reaction) pH 7.2-8.5 start->step1 purify1 Purification 1 (e.g., SEC) step1->purify1 intermediate Aldehyde-Modified Antibody purify1->intermediate step2 Step 2: Payload Conjugation (Aldehyde Reaction) pH 5-7 intermediate->step2 payload Payload (with Hydrazide/Aminooxy) payload->step2 purify2 Purification 2 (e.g., HIC) step2->purify2 end Final ADC purify2->end

Caption: Experimental workflow for a two-step ADC conjugation.

Conclusion

The this compound is a sophisticated, non-cleavable linker that offers precise control over the ADC conjugation process. The inclusion of a single PEG unit, while seemingly a subtle modification, plays a pivotal role in enhancing the physicochemical properties of the resulting conjugate. By improving solubility, reducing aggregation, and favorably modulating the pharmacokinetic profile, the PEG1 linker contributes significantly to the development of more stable, effective, and safer antibody-drug conjugates. This underscores the importance of rational linker design in the continued advancement of targeted cancer therapies.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ald-Ph-amido-PEG1-C2-NHS ester, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will delve into its core functionalities, provide detailed experimental protocols, and present quantitative data to inform its application in sophisticated drug delivery systems.

Core Concepts: Understanding the this compound Linker

This compound is a non-cleavable linker featuring three key chemical motifs:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the lysine (B10760008) residues on antibodies, forming stable amide bonds.[][2][3]

  • Polyethylene Glycol (PEG) Spacer: The single ethylene (B1197577) glycol unit (PEG1) enhances the hydrophilicity of the linker.[4][5] This is crucial for improving the solubility and pharmacokinetic profile of the resulting ADC, especially when conjugating hydrophobic payloads.[4][5] Hydrophilic linkers can enable higher drug-to-antibody ratios (DARs) without causing aggregation.[4]

  • Aldehyde Group (Ald): The terminal benzaldehyde (B42025) group offers a second, orthogonal site for conjugation. This functionality allows for highly specific reactions, such as with hydrazides or aminooxy groups, to attach a second payload or a modifying agent in a controlled, sequential manner.[6][][]

This dual functionality makes this compound a versatile tool for creating complex bioconjugates with precisely controlled architectures.

Data Presentation: Physicochemical and Reaction Parameters

The following tables summarize key quantitative data relevant to the use of this compound and related PEGylated linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₈N₂O₇[9]
Molecular Weight 362.33 g/mol [9]
CAS Number 2101206-80-6[9]
Solubility Soluble in DMSO, DMF[3][9]
Storage Conditions -20°C to -80°C, desiccated[9]

Table 2: Comparative Impact of PEG Linker Length on ADC Properties (Illustrative Data)

This table presents representative data synthesized from multiple sources to illustrate the general trends observed with varying PEG linker lengths. The specific values can vary depending on the antibody, payload, and conjugation chemistry.

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC₅₀, nM)Plasma Half-Life (t₁/₂, hours)Reference
No PEG Linker3.50.520[10]
PEG1 (Similar to this compound) ~4.0 ~0.7 ~25 N/A (Projected)
PEG44.21.135[10]
PEG84.51.550[11]
PEG124.82.265[5]
PEG245.53.080[5]

Note: This data is illustrative and intended to show general trends. Longer PEG chains tend to improve pharmacokinetics but can sometimes slightly decrease in vitro potency.[4][10]

Experimental Protocols

The following are detailed protocols for the use of this compound in the preparation of an antibody conjugate.

Protocol 1: Conjugation of this compound to an Antibody

This protocol details the initial conjugation of the linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[2][3] If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.[2]

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.[]

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the linker stock solution to the antibody solution while gently vortexing.[] The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.[12]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the aldehyde-functionalized antibody from excess linker and byproducts using a pre-equilibrated SEC column.[3]

    • Monitor the elution profile at 280 nm to collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a spectrophotometer (A280).

    • The degree of labeling (linker-to-antibody ratio) can be determined using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[13]

Protocol 2: Secondary Conjugation to the Aldehyde Group

This protocol describes the subsequent conjugation of a hydrazide- or aminooxy-functionalized payload to the aldehyde-modified antibody.

Materials:

  • Aldehyde-functionalized antibody from Protocol 1

  • Hydrazide- or aminooxy-functionalized payload

  • Anhydrous DMSO

  • Reaction buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • SEC column for purification

Procedure:

  • Payload Preparation:

    • Prepare a stock solution of the hydrazide- or aminooxy-payload in anhydrous DMSO.

  • Conjugation Reaction:

    • Exchange the aldehyde-functionalized antibody into the reaction buffer (pH 4.5-5.5). The acidic pH facilitates the formation of a stable hydrazone or oxime bond.[]

    • Add a 5 to 10-fold molar excess of the payload stock solution to the antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final ADC using an SEC column to remove any unreacted payload.

  • Final ADC Characterization:

    • Determine the final protein concentration.

    • Characterize the final ADC for drug-to-antibody ratio (DAR) using HIC and/or Mass Spectrometry.[13]

    • Assess the purity and aggregation state of the final ADC using Size Exclusion Chromatography (SEC).[14]

    • Confirm the biological activity of the ADC through in vitro cell-based assays.[13]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_0 Step 1: Primary Conjugation cluster_1 Step 2: Secondary Conjugation Antibody Antibody (mAb) (Lysine Residues) Reaction1 NHS Ester Reaction (pH 8.3) Antibody->Reaction1 Linker This compound Linker->Reaction1 Aldehyde_mAb Aldehyde-Functionalized mAb Reaction1->Aldehyde_mAb Reaction2 Hydrazone/Oxime Ligation (pH 4.5-5.5) Aldehyde_mAb->Reaction2 Payload Hydrazide/Aminooxy Payload Payload->Reaction2 Final_ADC Final Antibody-Drug Conjugate (ADC) Reaction2->Final_ADC

Caption: Sequential conjugation workflow using the dual-functional linker.

G cluster_0 ADC Preparation cluster_1 Characterization Start Start with Purified mAb and Linker-Payload Conjugation Conjugation Reaction Start->Conjugation Purification1 Initial Purification (SEC) Conjugation->Purification1 DAR_Analysis DAR Determination (HIC, Mass Spec) Purification1->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) DAR_Analysis->Purity_Analysis Functional_Assay In Vitro Cell Viability Assay Purity_Analysis->Functional_Assay End Final Characterized ADC Functional_Assay->End

Caption: General experimental workflow for ADC preparation and characterization.

This in-depth guide provides the foundational knowledge and practical protocols for utilizing this compound in advanced bioconjugation strategies. By understanding its chemical properties and following robust experimental procedures, researchers can leverage this versatile linker to develop novel and effective targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. Ald-Ph-amido-PEG1-C2-NHS ester is a non-cleavable linker designed for ADC development.[1][2][3] Its structure features an N-hydroxysuccinimide (NHS) ester for covalent attachment to lysine (B10760008) residues on the antibody, a short polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, and a terminal aromatic aldehyde group for subsequent conjugation of a payload containing a suitable reactive moiety, such as a hydrazine (B178648) or aminooxy group.[1][2][3] This non-cleavable design generally offers high plasma stability, which can contribute to an improved therapeutic window.[4][5]

These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including detailed protocols for antibody conjugation, payload attachment, and in vitro characterization.

Chemical Structure and Reaction Mechanism

The development of an ADC using this compound involves a two-step sequential conjugation strategy.

  • Antibody-Linker Conjugation: The NHS ester group of the linker reacts with the primary amine of lysine residues on the antibody surface under slightly basic conditions (pH 8.0-9.0) to form a stable amide bond.

  • Payload Conjugation: The aromatic aldehyde on the antibody-linker intermediate then reacts with a hydrazine or aminooxy-functionalized payload to form a stable hydrazone or oxime bond, respectively. This reaction is often catalyzed by aniline (B41778) and proceeds efficiently at a slightly acidic to neutral pH.

cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Conjugation Antibody Antibody (with Lysine -NH2) Antibody_Linker Antibody-Linker Conjugate (Aldehyde-modified Antibody) Antibody->Antibody_Linker NHS Ester Reaction (pH 8.0-9.0) Linker This compound Linker->Antibody_Linker ADC Final Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC Hydrazone/Oxime Formation (pH 5.5-7.0) Payload Payload (with Hydrazine/Aminooxy) Payload->ADC cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Measurement cluster_3 Data Analysis Seed_Cells Seed Antigen-Positive & Antigen-Negative Cells Add_ADC Add Serial Dilutions of ADC, Controls (Antibody, Payload) Seed_Cells->Add_ADC Incubate Incubate for 72-120 hours Add_ADC->Incubate Add_MTT_XTT Add MTT or XTT Reagent Incubate->Add_MTT_XTT Measure_Absorbance Measure Absorbance Add_MTT_XTT->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 ADC ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Microtubules Microtubule Disruption Payload_Release->Microtubules Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ald-Ph-amido-PEG1-C2-NHS ester for the conjugation of primary amines on biomolecules. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, offering a stable linkage through a polyethylene (B3416737) glycol (PEG) spacer.[1][2]

Introduction

This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and an aldehyde group. The NHS ester is highly reactive towards primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[3][4][5][6] The aldehyde group can be used for subsequent conjugation reactions, if desired, through chemistry such as reductive amination or reaction with hydrazides.[7][8] The single PEG unit in the spacer arm can help to improve the solubility and pharmacokinetic properties of the resulting conjugate.[9][10]

The reaction between the NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[4] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5][6]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_product Products Primary_Amine R-NH₂ (Primary Amine) Amide_Conjugate Ald-Ph-amido-PEG1-C2-NH-R (Stable Amide Conjugate) Primary_Amine->Amide_Conjugate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Amide_Conjugate NHS N-Hydroxysuccinimide NHS_Ester->NHS Leaving Group

Caption: Reaction of this compound with a primary amine.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, which are summarized in the table below.

ParameterRecommended Range/ConditionNotes
pH 7.2 - 8.5[6][11]Optimal for deprotonated, nucleophilic primary amines. Lower pH reduces amine reactivity, while higher pH increases the rate of NHS ester hydrolysis.
Temperature 4°C to Room Temperature (20-25°C)[6][12]Lower temperatures can be used to slow down the competing hydrolysis reaction, especially for longer incubation times.
Buffer System Phosphate, Borate, Bicarbonate/Carbonate, HEPES[6][11]Must be free of primary amines (e.g., Tris, Glycine) which would compete in the reaction.
Molar Excess of NHS Ester 5 to 20-fold over the amine-containing molecule[13][14]The optimal ratio should be determined empirically, depending on the concentration of the reactants and desired degree of labeling.
Reaction Time 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°C[6][12]Reaction progress can be monitored by analytical techniques like SDS-PAGE or HPLC.
Solvent for NHS Ester Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][6]The NHS ester should be dissolved immediately before use to minimize hydrolysis. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[6][14]

Experimental Protocols

Materials:

  • This compound

  • Protein or other primary amine-containing molecule

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[4]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Protocol for Protein Conjugation:

This protocol provides a general guideline for the conjugation of a protein with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Mix Protein and NHS Ester Solutions (Add NHS ester to protein solution) A->C B 2. Prepare NHS Ester Solution (Dissolve in DMSO/DMF immediately before use) B->C D 4. Incubate (e.g., 1-2 hours at room temperature) C->D E 5. Quench Reaction (Add Quenching Buffer) D->E F 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F

Caption: General workflow for protein conjugation with an NHS ester.

Detailed Steps:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).[4] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[12]

  • Conjugation Reaction: Add the dissolved NHS ester to the protein solution. A 5 to 20-fold molar excess of the NHS ester is a common starting point.[13] The final volume of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[13]

  • Quenching: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM.[4] This will react with any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and the NHS byproduct by size-exclusion chromatography, dialysis, or another suitable purification method.

Important Considerations

  • Hydrolysis of NHS Ester: The primary competing reaction is the hydrolysis of the NHS ester, which is pH-dependent and increases in basic conditions.[6] It is crucial to prepare the NHS ester solution immediately before use and to work efficiently.

  • Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris and glycine, during the conjugation reaction as they will compete with the target molecule for reaction with the NHS ester.[12][14]

  • Optimization: The optimal reaction conditions, including the molar ratio of NHS ester to the target molecule, pH, and incubation time, may need to be determined empirically for each specific application.

  • Storage: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[12] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[12]

By following these guidelines and protocols, researchers can successfully utilize this compound for the efficient and stable conjugation of primary amines in a variety of applications, particularly in the field of drug development.

References

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-NHS Ester in Protein Labeling and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional, non-cleavable crosslinker extensively utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This linker features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an aldehyde group. The NHS ester facilitates covalent bond formation with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins and antibodies.[4][5] The terminal aldehyde group allows for a subsequent, highly specific conjugation step with molecules containing aminooxy or hydrazide functional groups.[2] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[]

These application notes provide a comprehensive overview, detailed experimental protocols, and key data considerations for the use of this compound in protein labeling and modification.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
Molecular Formula C17H18N2O7
Molecular Weight 362.33 g/mol
CAS Number 2101206-80-6
Reactivity Group 1 N-Hydroxysuccinimide (NHS) Ester (reacts with primary amines)
Reactivity Group 2 Aldehyde (reacts with aminooxy and hydrazide groups)
Spacer 1-unit Polyethylene Glycol (PEG1)
Cleavability Non-cleavable
Solubility Soluble in organic solvents such as DMSO and DMF.[7]
Storage Store at -20°C with desiccant. The reagent is moisture-sensitive.[7]

Applications

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][3] The bifunctional nature of the linker allows for a controlled, two-step conjugation process:

  • Antibody Modification: The NHS ester reacts with primary amines on the antibody surface, creating a stable amide bond and introducing a reactive aldehyde group onto the antibody.

  • Payload Conjugation: A cytotoxic drug, modified with an aminooxy or hydrazide handle, is then reacted with the aldehyde-modified antibody to form a stable oxime or hydrazone bond, respectively.

This sequential approach offers precise control over the conjugation process and can lead to the formation of more homogeneous ADCs.

Experimental Protocols

Protocol 1: Two-Step Protein Modification - Antibody Labeling and Payload Conjugation

This protocol outlines the general procedure for the modification of an antibody with this compound, followed by the conjugation of an aminooxy-functionalized payload.

Materials Required:

  • Antibody (or other protein) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Aminooxy-functionalized payload

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the antibody for reaction with the NHS ester.[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared in advance.[7]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against the reaction buffer.

Step 2: Conjugation of Aminooxy-Payload to Aldehyde-Modified Antibody

  • Payload Preparation: Prepare a stock solution of the aminooxy-functionalized payload in a suitable solvent.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the aminooxy-payload to the purified aldehyde-modified antibody. The optimal pH for oxime ligation is typically between 4.5 and 6.5. Adjust the pH of the antibody solution if necessary using a suitable buffer (e.g., sodium acetate (B1210297) buffer).

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting Antibody-Drug Conjugate (ADC) using a desalting column, dialysis, or other chromatographic techniques to remove excess payload and any remaining reactants.

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[8]

1. Mass Spectrometry (MS):

  • Principle: MS provides a direct measurement of the mass of the intact ADC, allowing for the determination of the number of conjugated drug molecules.

  • Procedure:

    • Purify the ADC sample.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) under denaturing or native conditions.

    • Deconvolute the resulting mass spectrum to identify the different drug-loaded species (e.g., DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR based on the relative abundance of each species.

2. Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of hydrophobic drugs to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.

  • Procedure:

    • Use a HIC column with a suitable stationary phase.

    • Elute the ADC sample using a decreasing salt gradient.

    • Integrate the peak areas corresponding to each DAR species to determine their relative abundance.

    • Calculate the weighted average DAR.

Data Presentation

Table 1: Typical Reaction Parameters for Protein Labeling with this compound

ParameterStep 1: NHS Ester ReactionStep 2: Oxime Ligation
Protein Concentration 1 - 10 mg/mL1 - 10 mg/mL
Molar Excess of Reagent 5 - 20 fold1.5 - 5 fold
Reaction pH 7.2 - 8.04.5 - 6.5
Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°C
Reaction Time 30 - 120 minutes2 - 16 hours
Purification Method Desalting Column / DialysisDesalting Column / Dialysis

Visualizations

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Antibody Antibody Reaction1 NHS Ester Reaction (pH 7.2-8.0) Antibody->Reaction1 Linker This compound Linker->Reaction1 Modified_Ab Aldehyde-Modified Antibody Reaction1->Modified_Ab Purification1 Purification Modified_Ab->Purification1 Purified_Ab Purified Aldehyde- Modified Antibody Purification1->Purified_Ab Reaction2 Oxime Ligation (pH 4.5-6.5) Purified_Ab->Reaction2 Payload Aminooxy-Payload Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Final Purification ADC->Purification2

Caption: Experimental workflow for two-step ADC synthesis.

G Protein Protein (-NH2) Intermediate Aldehyde-Modified Protein Protein->Intermediate NHS Ester Reaction (pH 7.2-8.0) Linker This compound Linker->Intermediate Final_Product Protein-Linker-Drug Conjugate Intermediate->Final_Product Oxime Ligation (pH 4.5-6.5) Payload Aminooxy-Payload (H2N-O-Drug) Payload->Final_Product

Caption: Reaction scheme for protein-drug conjugation.

References

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-NHS Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional, non-cleavable linker designed for the precise construction of targeted drug delivery systems.[1][2][3][4] Its architecture incorporates three key functional elements:

  • An N-Hydroxysuccinimide (NHS) ester , which provides a reactive site for the covalent attachment to primary amines (-NH₂) found on targeting moieties such as antibodies, proteins, or amine-functionalized nanoparticles. This reaction forms a stable amide bond.[5][6]

  • A short, single-unit polyethylene glycol (PEG) spacer , which enhances the hydrophilicity of the conjugate. This can improve solubility, reduce aggregation, and potentially modulate the pharmacokinetic properties of the final construct.[][8]

  • A phenyl aldehyde (Ald-Ph) group , which serves as a second point of conjugation. This aldehyde can react with molecules containing an aminooxy or hydrazide functional group to form a stable oxime or hydrazone bond, respectively. This bioorthogonal reaction allows for the specific attachment of a therapeutic payload.[6][9]

This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles, where a stable and defined connection between the targeting vehicle and the therapeutic agent is paramount for efficacy and safety.[2][10][11]

Principle of Two-Step Bioconjugation

The use of this compound involves a sequential, two-step conjugation strategy. This approach offers control over the assembly of the targeted drug delivery system.

Step 1: Activation of the Targeting Moiety. The NHS ester end of the linker is reacted with primary amines on the targeting vehicle (e.g., lysine (B10760008) residues on an antibody). This reaction is typically performed in a slightly basic buffer (pH 7.2-8.5).

Step 2: Conjugation of the Payload. After the linker is attached to the targeting moiety and any excess, unreacted linker is removed, the aldehyde group is then used to conjugate a payload that has been pre-functionalized with a compatible reactive group, such as a hydrazide or an aminooxy moiety.

G cluster_0 Step 1: Targeting Moiety Activation cluster_1 Step 2: Payload Conjugation Targeting_Moiety Targeting Moiety (Antibody, Nanoparticle) with -NH₂ groups Activated_Moiety Aldehyde-Functionalized Targeting Moiety Targeting_Moiety->Activated_Moiety NHS ester reaction (pH 7.2-8.5) Linker This compound Linker->Activated_Moiety Final_Conjugate Targeted Drug Delivery System Activated_Moiety->Final_Conjugate Payload Payload (Drug, Imaging Agent) with -ONH₂ or -NHNH₂ Payload->Final_Conjugate Oxime/Hydrazone formation G cluster_0 Part A: Antibody-Linker Conjugation cluster_1 Part B: Payload Conjugation cluster_2 Part C: Characterization A1 Prepare Antibody Solution (e.g., 10 mg/mL in PBS, pH 7.4) A3 Add linker to antibody (e.g., 10-20 fold molar excess) A1->A3 A2 Prepare Linker Solution (10 mM in anhydrous DMSO) A2->A3 A4 Incubate (1-2 hours, Room Temp. or 4°C) A3->A4 A5 Purify Aldehyde-Antibody (Desalting column / Dialysis) A4->A5 B2 Add payload to Aldehyde-Antibody (e.g., 5-10 fold molar excess) A5->B2 Purified Intermediate B1 Prepare Payload Solution (e.g., 10 mM in DMSO) B1->B2 B3 Incubate (4-16 hours, Room Temp.) B2->B3 B4 Purify Final ADC (SEC / Dialysis) B3->B4 C1 Determine DAR (UV-Vis, HIC, LC-MS) B4->C1 Purified ADC C2 Assess Purity and Aggregation (SEC-HPLC) C1->C2 G cluster_0 TROP-2 Targeted ADC cluster_1 Tumor Cell cluster_2 Nucleus TROP2_ADC TROP-2 ADC TROP2 TROP-2 Receptor TROP2_ADC->TROP2 Binds Internalization Internalization & Lysosomal Degradation TROP2->Internalization Payload_Release Payload Release Internalization->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols for Cell Surface Modification using Ald-Ph-amido-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of cell surfaces is a powerful technique in biological research and therapeutic development. It allows for the attachment of a wide array of molecules, including fluorescent probes, biotin (B1667282) tags, peptides, and drugs, to living cells. This enables detailed studies of cellular processes, the development of cell-based assays, and the creation of novel cell-based therapies. The Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional linker designed for a two-step, covalent modification of cell surfaces. This linker possesses two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on cell surface proteins to form stable amide bonds.

  • An aldehyde group that can be subsequently reacted with molecules containing an amine or hydrazide group to form a Schiff base, which can be further stabilized by reduction.

The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the linker and the attached molecules, minimizing non-specific interactions and potential immunogenicity.[1][2][3] This document provides detailed protocols for the use of this compound in cell surface modification, along with expected quantitative outcomes and a relevant biological application.

Principle of the Two-Step Cell Surface Modification

The use of this compound for cell surface modification is a sequential process designed for controlled and specific conjugation.

Step 1: Amine-Reactive Labeling. The NHS ester end of the linker reacts with primary amines on cell surface proteins. This reaction is highly efficient at a slightly alkaline pH (7.2-8.5) and results in the covalent attachment of the linker to the cell surface, with the aldehyde group oriented away from the cell.[4]

Step 2: Aldehyde-Reactive Conjugation. In the second step, a molecule of interest containing a primary amine or a hydrazide group is introduced. This molecule then specifically reacts with the aldehyde group on the cell-surface-tethered linker, forming a stable conjugate. This two-step approach minimizes unwanted side reactions and allows for the precise attachment of the desired molecule.[]

Experimental Protocols

Materials and Reagents
  • This compound

  • Cells of interest (e.g., Jurkat cells)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

  • Molecule for conjugation (e.g., a hydrazide-modified peptide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Cell viability assay kit (e.g., CCK-8 or Live/Dead stain)[6][7]

  • Flow cytometer

Protocol 1: Two-Step Cell Surface Modification

This protocol describes the sequential labeling of live cells.

Step 1: Labeling of Cell Surface Amines with this compound

  • Cell Preparation:

    • Culture cells to the desired density. For suspension cells, harvest by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS. For adherent cells, detach using a non-enzymatic cell dissociation buffer, wash, and resuspend in ice-cold PBS.

    • Count the cells and determine the viability, which should be >95%.

    • Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1 x 10^7 cells/mL.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the linker stock solution to the cell suspension to a final concentration of 1 mM.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing and Quenching:

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Remove the supernatant and wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in Quenching Buffer and incubate for 10 minutes at room temperature to quench any unreacted NHS esters.

    • Wash the cells three times with ice-cold PBS.

Step 2: Conjugation of an Amine/Hydrazide-Modified Molecule to the Aldehyde-Functionalized Cells

  • Preparation of the Molecule of Interest:

    • Dissolve the amine or hydrazide-modified molecule in an appropriate buffer (e.g., PBS, pH 7.4) to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Resuspend the aldehyde-functionalized cells from Step 1 in PBS at a concentration of 1 x 10^7 cells/mL.

    • Add the molecule of interest to the cell suspension to a final concentration of 2 mM.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Final Washing:

    • Wash the cells three times with ice-cold PBS to remove any unreacted molecules.

    • The cells are now ready for downstream applications.

Protocol 2: Assessment of Cell Viability after Modification

It is crucial to assess the impact of the modification process on cell health.

  • Sample Preparation:

    • Prepare three samples: unmodified control cells, cells after Step 1 of the modification, and cells after the complete two-step modification.

  • Cell Viability Assay:

    • Perform a cell viability assay according to the manufacturer's instructions. For example, using a Cell Counting Kit-8 (CCK-8) assay:

      • Seed 1 x 10^4 cells per well in a 96-well plate.

      • Add 10 µL of CCK-8 solution to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the unmodified control cells.

Quantitative Data

The efficiency of cell surface modification and its effect on cell viability can be quantified to ensure reproducibility. The following table provides representative data from similar two-step cell surface modification experiments.

ParameterStep 1: NHS Ester LabelingStep 2: Aldehyde ConjugationOverall Process
Linker Concentration 0.5 - 2 mMN/AN/A
Molecule Concentration N/A1 - 5 mMN/A
Labeling Efficiency > 80%> 70%> 55%
Cell Viability > 90%> 85%> 85%

Note: Labeling efficiency can be assessed by flow cytometry if the conjugated molecule is fluorescent or can be detected with a fluorescent secondary reagent. Cell viability is expressed as a percentage of the untreated control.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the two-step process for cell surface modification.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Aldehyde Conjugation start Live Cells prep Wash and Resuspend in Labeling Buffer (pH 8.3) start->prep add_linker Add this compound prep->add_linker incubate1 Incubate (30 min, RT) add_linker->incubate1 wash1 Wash and Quench incubate1->wash1 resuspend Resuspend in PBS (pH 7.4) wash1->resuspend add_mol Add Amine/Hydrazide-Modified Molecule resuspend->add_mol incubate2 Incubate (1-2 hr, RT) add_mol->incubate2 wash2 Final Wash incubate2->wash2 end Modified Cells for Downstream Applications wash2->end

Caption: Workflow for two-step cell surface modification.

Application Example: Probing Chemokine Receptor Signaling

This technique can be used to study the signaling of specific cell surface receptors. For instance, a peptide antagonist for the CXCR4 chemokine receptor, modified with a hydrazide group, can be conjugated to the cell surface. This allows for the investigation of the effects of localized, high-density receptor blockade on downstream signaling pathways, such as the MAPK/ERK pathway.

The following diagram illustrates the potential signaling pathway affected by this modification.

G cluster_cell Cell Surface cluster_cytoplasm Cytoplasm CXCR4 CXCR4 Receptor Linker This compound G_protein G-protein CXCR4->G_protein Activates Antagonist Hydrazide-Peptide Antagonist Antagonist->CXCR4 Blocks Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., Proliferation, Survival) ERK->Transcription Regulates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4

Caption: CXCR4 signaling pathway modulation.

Conclusion

The this compound is a versatile tool for the precise, two-step modification of live cell surfaces. The protocols provided herein offer a robust method for attaching a variety of molecules to cells, enabling a wide range of applications in research and development. Careful quantification of labeling efficiency and cell viability is recommended to ensure the quality and reproducibility of experimental results.

References

Application Notes and Protocols for Ald-Ph-amido-PEG1-C2-NHS Ester in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules. Its unique architecture, featuring an N-hydroxysuccinimide (NHS) ester at one end and a benzaldehyde (B42025) group at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, enables a versatile two-step crosslinking strategy. This reagent is particularly valuable in proteomics and drug development for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and immobilizing proteins to surfaces.[1][2][3][4]

The NHS ester moiety reacts specifically and efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[5][6][7] This reaction is most effective under neutral to slightly alkaline conditions (pH 7.2-9). The benzaldehyde group, on the other hand, can react with primary amines to form a Schiff base, which can be subsequently stabilized through reductive amination to form a secondary amine bond.[1][7][8] Alternatively, the aldehyde can react with hydrazide- or aminooxy-modified molecules.[8][9] The inclusion of a PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[10][11][12][13]

These application notes provide detailed protocols for utilizing this compound in proteomics research, with a focus on protein-protein interaction studies using crosslinking mass spectrometry (XL-MS).

Applications in Proteomics

  • Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this crosslinker allows for the identification of both stable and transient protein complexes. The resulting crosslinked peptides can be identified by mass spectrometry, providing distance constraints that aid in the structural elucidation of protein assemblies.

  • Antibody-Drug Conjugate (ADC) Development: The heterobifunctional nature of this reagent is ideal for the site-specific conjugation of cytotoxic drugs to antibodies. The NHS ester can be used to link the reagent to a drug molecule, and the aldehyde can then be used to conjugate the drug-linker complex to an antibody, often through engineered aldehyde-reactive sites.[1][2][3][14]

  • Protein Immobilization: Proteins can be immobilized onto surfaces containing amine or hydrazide functionalities for various applications, including immunoassays and affinity chromatography.

Chemical Structure and Reaction Scheme

Caption: Chemical structure and two-step reaction of the crosslinker.

Experimental Protocols

Protocol 1: Two-Step Crosslinking of Protein Complexes for Mass Spectrometry Analysis

This protocol describes a general workflow for identifying protein-protein interactions using this compound followed by mass spectrometry.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Protein complex of interest in a suitable buffer (e.g., HEPES, PBS)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) solution (prepare fresh)

  • Denaturation and Reduction Buffer: 8 M Urea (B33335), 100 mM Tris-HCl, pH 8.5, with 10 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5

  • Digestion Enzyme: Sequencing-grade Trypsin

  • Digestion Buffer: 50 mM Ammonium Bicarbonate

  • Formic Acid (FA)

  • C18 desalting spin columns

Experimental Workflow Diagram:

G cluster_protocol Crosslinking and Sample Preparation Workflow start Start: Purified Protein Complex step1 Step 1: NHS Ester Reaction (Linker to Protein 1) start->step1 quench1 Quench unreacted NHS ester step1->quench1 step2 Step 2: Reductive Amination (Crosslink to Protein 2) quench1->step2 quench2 Quench reaction step2->quench2 sds_page SDS-PAGE analysis of crosslinking efficiency quench2->sds_page denature_reduce Denaturation and Reduction sds_page->denature_reduce Proceed with crosslinked sample alkylate Alkylation denature_reduce->alkylate digest In-solution or In-gel Digestion (e.g., Trypsin) alkylate->digest desalt Desalting of Peptides digest->desalt ms LC-MS/MS Analysis desalt->ms data_analysis Data Analysis (Identification of crosslinked peptides) ms->data_analysis end End: Identified Protein Interactions data_analysis->end

Caption: Workflow for protein crosslinking and analysis.

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO immediately before use. Do not store the stock solution.

  • Step 1: NHS Ester Reaction (Linking to the first protein/amine):

    • Ensure the purified protein complex is in an amine-free buffer (e.g., HEPES or PBS) at a concentration of 1-5 mg/mL.

    • Add the crosslinker stock solution to the protein sample to achieve a final molar excess of 20-50 fold over the protein. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching of NHS Ester Reaction:

    • Add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Optional: Buffer Exchange/Removal of Excess Crosslinker:

    • To improve the efficiency of the second step, remove the quenched, unreacted crosslinker using a desalting column or dialysis against the Reaction Buffer.

  • Step 2: Reductive Amination (Formation of the crosslink):

    • To the reaction mixture from Step 3 or 4, add freshly prepared sodium cyanoborohydride (NaCNBH₃) to a final concentration of 5-20 mM.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. This step forms a stable secondary amine bond between the aldehyde group of the linker and a primary amine on the interacting protein.

  • Quenching and Sample Preparation for Analysis:

    • The reaction can be quenched by adding an amine-containing buffer or by proceeding directly to SDS-PAGE analysis.

    • Visualize the crosslinking efficiency by running a small aliquot of the reaction on an SDS-PAGE gel. Crosslinked complexes will appear as higher molecular weight bands.

  • Protein Digestion for Mass Spectrometry:

    • Excise the crosslinked protein bands from the gel or use the entire reaction mixture for in-solution digestion.

    • Denaturation and Reduction: Resuspend the sample in the Denaturation and Reduction Buffer and incubate at 37°C for 1 hour.

    • Alkylation: Add the Alkylation Reagent and incubate in the dark at room temperature for 30 minutes.

    • Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting and LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

    • Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.

Data Analysis:

  • The resulting MS/MS data should be analyzed using specialized software for crosslinked peptide identification (e.g., pLink, MeroX, XlinkX).[15][16] These programs can identify spectra corresponding to two peptides covalently linked by the crosslinker.

  • The identified crosslinks provide distance constraints that can be used to model the 3D structure of the protein complex.

Quantitative Data Summary:

ParameterRecommended RangeNotes
Protein Concentration1-5 mg/mL (or ~10-50 µM)Higher concentrations favor intermolecular crosslinking.
Crosslinker:Protein Molar Ratio20:1 to 50:1This should be optimized for each protein system.
NHS Ester Reaction pH7.2 - 8.5Higher pH increases reaction speed but also hydrolysis.
NHS Ester Reaction Time30-60 min at RT, 2h at 4°CLonger times may be needed at lower pH.
Reductive Amination pH~7.0Optimal for Schiff base formation and reduction.
Sodium Cyanoborohydride Conc.5 - 20 mMA mild reducing agent that will not reduce aldehydes.
Reductive Amination Time2h at RT, overnight at 4°CEnsure complete reduction of the Schiff base.

Important Considerations:

  • Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction step as they will compete for reaction with the crosslinker.[17]

  • Crosslinker Stability: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions. Therefore, prepare the crosslinker solution immediately before use.[17]

  • Optimization: The optimal crosslinker concentration and reaction time should be determined empirically for each protein system by analyzing the reaction products on an SDS-PAGE gel.

These protocols and application notes provide a comprehensive guide for utilizing this compound in proteomics research. By leveraging its heterobifunctional properties, researchers can effectively capture and identify protein-protein interactions, contributing to a deeper understanding of cellular processes and aiding in the development of novel therapeutics.

References

Application Notes and Protocols: Ald-Ph-amido-PEG1-C2-NHS Ester in Diagnostic Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. While primarily documented as a non-cleavable linker for the development of Antibody-Drug Conjugates (ADCs), its unique chemical functionalities offer significant potential in the design and development of sensitive and robust diagnostic assays.[1][][3] The NHS ester allows for covalent conjugation to primary amines on proteins, such as antibodies or enzymes, while the aldehyde group provides a reactive handle for immobilization onto surfaces or conjugation to molecules bearing aminooxy or hydrazide groups.[4][5][6] The short polyethylene (B3416737) glycol (PEG1) spacer enhances water solubility and can reduce non-specific binding in immunoassays.[5][7][8]

This document provides detailed application notes and a representative protocol for the use of this compound in the development of a diagnostic Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Application

The core utility of this compound in diagnostics lies in its ability to create stable, oriented conjugates for use in various assay formats.

  • NHS Ester Reactivity: The NHS ester reacts efficiently with primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming a stable amide bond.[9] This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5).[9]

  • Aldehyde Reactivity: The benzaldehyde group can react with hydrazide or aminooxy-functionalized surfaces or molecules to form a stable hydrazone or oxime bond, respectively.[6] This allows for the controlled immobilization of the conjugated protein onto a solid phase, such as a microplate well or a biosensor surface.[10]

This dual reactivity enables a two-step conjugation and immobilization strategy, which can be advantageous for assay performance. For instance, a capture antibody can first be modified with the linker via its amine groups. Subsequently, the aldehyde group on the linker can be used to immobilize the antibody onto a hydrazide-activated microplate. This can lead to a more controlled and oriented immobilization compared to passive adsorption, potentially improving antigen accessibility and overall assay sensitivity.[11]

Key Experimental Workflow: ELISA Development

A common application of this linker in diagnostics is the preparation of antibody-coated microplates for ELISA. The workflow involves activating the antibody with the linker and then immobilizing the activated antibody onto a functionalized plate.

ELISA_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Antibody Immobilization cluster_step3 Step 3: ELISA Procedure A Antibody Solution (in amine-free buffer) C Incubation (pH 7.2-8.5, RT, 1-2h) A->C B This compound (dissolved in DMSO) B->C D Purification (e.g., Desalting Column) Removes excess linker C->D F Add Activated Antibody D->F E Hydrazide-Activated Microplate E->F G Incubation (overnight, 4°C) F->G H Wash and Block G->H I Add Sample (Antigen) H->I J Add Detection Antibody (HRP-conjugated) I->J K Add Substrate (TMB) J->K L Read Absorbance K->L

Figure 1. General workflow for developing an ELISA using the bifunctional linker.

Detailed Experimental Protocol: Covalent Immobilization of a Capture Antibody for ELISA

This protocol describes the steps to conjugate this compound to a capture antibody and subsequently immobilize it on a hydrazide-coated microplate.

Materials:

  • Capture Antibody (e.g., monoclonal IgG)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Borate Buffer (50 mM, pH 8.5)

  • Hydrazide-activated 96-well microplates

  • Desalting spin columns

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Antigen standard and samples

  • HRP-conjugated detection antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol Steps:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.[12]

    • Exchange the antibody buffer to 50 mM Borate Buffer, pH 8.5, using a desalting spin column or dialysis.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive.[12]

  • Antibody Activation (Conjugation):

    • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted linker using a desalting spin column, exchanging the buffer to PBS, pH 7.4.

  • Antibody Immobilization:

    • Add 100 µL of the purified, activated antibody solution (e.g., at 10 µg/mL in PBS) to each well of a hydrazide-activated microplate.

    • Incubate overnight at 4°C to allow for the formation of a stable hydrazone bond.

    • Wash the plate three times with Wash Buffer to remove any unbound antibody.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer. The plate is now ready for the ELISA procedure.

  • ELISA Procedure:

    • Follow a standard ELISA protocol for sample incubation, addition of detection antibody, substrate development, and signal reading.

Visualization of the Conjugation and Immobilization Chemistry

The chemical reactions underlying the protocol can be visualized as follows:

Conjugation_Chemistry cluster_conjugation Antibody Activation cluster_immobilization Immobilization Antibody Antibody-NH₂ ActivatedAb Antibody-NH-CO-PEG-Ph-Ald Antibody->ActivatedAb + Linker Linker Ald-Ph-PEG-NHS Linker->ActivatedAb NHS NHS ActivatedAb->NHS releases ImmobilizedAb Surface-N-N=CH-Ph-PEG-CO-NH-Antibody ActivatedAb->ImmobilizedAb + Surface Surface Surface-NH-NH₂ (Hydrazide) Surface->ImmobilizedAb Water H₂O ImmobilizedAb->Water releases

Figure 2. Reaction scheme for antibody activation and immobilization.

Data Presentation: Expected Performance Characteristics

ParameterPassive Adsorption (Control)Covalent Immobilization (via Linker)Expected Improvement
Antibody Immobilization Efficiency Variable (e.g., 50-70%)High (e.g., >85%)Increased and more reproducible antibody density on the surface.[11]
Assay Sensitivity (Limit of Detection) e.g., 50 pg/mLe.g., <10 pg/mLLower limit of detection due to better antigen accessibility.
Assay Dynamic Range NarrowerWiderImproved signal-to-noise ratio can expand the quantifiable range.
Assay Reproducibility (CV%) < 15%< 10%More consistent antibody orientation leads to lower well-to-well variability.
Plate Stability Moderate (antibody leaching possible)High (stable covalent bond)Longer shelf-life and resistance to harsh wash steps.

Note: The quantitative values presented in this table are representative and should be confirmed experimentally for each specific assay.

Conclusion

This compound is a versatile tool for the development of diagnostic assays. Its bifunctional nature allows for the creation of stable antibody-linker conjugates and their subsequent controlled immobilization onto solid surfaces. This approach offers the potential for significant improvements in assay sensitivity, reproducibility, and stability compared to traditional passive adsorption methods. The provided protocol serves as a foundational methodology that can be adapted and optimized for various diagnostic platforms, including ELISAs, lateral flow assays, and biosensors.

References

Troubleshooting & Optimization

Technical Support Center: Ald-Ph-amido-PEG1-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG1-C2-NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3] It is primarily used in the development of Antibody-Drug Conjugates (ADCs) to link an antibody to a therapeutic agent.[1][2] The NHS ester group reacts with primary amines on the antibody, while the aldehyde group can be used for further conjugation steps.

Q2: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[4][5] Within this range, the primary amine groups on proteins (like the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[6][7] At a lower pH, the amine groups are protonated and less reactive.[7][8][9] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[5][8][9]

Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Compatible Buffers:

  • Phosphate-buffered saline (PBS)[5]

  • Carbonate-bicarbonate buffers[4][5]

  • HEPES buffers[4][5]

  • Borate buffers[4][5]

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[4][5][10] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.[5][10]

Q4: How should I store and handle this compound?

NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[5][11] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation.[5] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][8] It is best to prepare fresh solutions for each experiment.[5][11]

Q5: What is the primary side reaction that competes with NHS ester conjugation?

The primary competing side reaction is the hydrolysis of the NHS ester in the presence of water.[4][11] This reaction cleaves the ester, rendering it inactive for conjugation and producing a non-reactive carboxylic acid.[11] The rate of hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.[4][7]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

This is one of the most common issues encountered during conjugation reactions. The following table outlines potential causes and their solutions.

Possible Cause Recommended Solution
Hydrolyzed NHS Ester Ensure proper storage of the this compound in a desiccated environment at -20°C.[5][11] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[5][8]
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[4][5] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[5][8]
Presence of Competing Amines Ensure your protein solution is free from buffers like Tris or glycine, or other amine-containing additives.[5][10] If necessary, perform a buffer exchange prior to conjugation.[5]
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions.[4][5] If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over unimolecular hydrolysis.
Insufficient Molar Excess of NHS Ester The optimal molar ratio of NHS ester to protein can vary. It is recommended to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific protein and desired degree of labeling.[12]
Inaccessible Amine Groups on the Protein The primary amine groups on your protein may be sterically hindered or buried within the protein's structure.[13] Consider using a linker with a longer spacer arm to improve accessibility.[14]
Problem 2: Protein Precipitation During or After Conjugation
Possible Cause Recommended Solution
High Concentration of Organic Solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[4]
Over-labeling of the Protein Excessive modification of lysine (B10760008) residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the NHS ester in the reaction or shorten the reaction time.[5]
Use of a Hydrophobic Linker While this compound contains a hydrophilic PEG unit, conjugating it to a very hydrophobic drug can decrease the overall solubility of the conjugate. The PEG linker itself helps to mitigate this, but it is a factor to consider.
Problem 3: Lack of Reproducibility Between Experiments
Possible Cause Recommended Solution
Inconsistent Reagent Quality Ensure the this compound has been stored correctly and has not degraded. Use fresh, high-quality anhydrous solvents (DMSO/DMF) for reconstitution.
Variations in Reaction Parameters Precisely control reaction parameters such as pH, temperature, reaction time, and reagent concentrations in every experiment. Even small variations can lead to different outcomes.
Inconsistent Protein Quality Ensure the purity and concentration of your protein are consistent between batches. The presence of impurities or variations in protein concentration can affect conjugation efficiency.

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours[4]
8.04~1 hour (estimated)
8.6410 minutes[4]

Caption: The stability of NHS esters is highly dependent on pH, with hydrolysis rates increasing significantly at more alkaline pH values.

Table 2: Recommended Molar Excess of NHS Ester for Protein Conjugation

Molar Excess of NHS Ester to ProteinTypical Application
5- to 10-foldInitial optimization, targeting a lower degree of labeling.
10- to 20-foldA common starting point for achieving a moderate degree of labeling.[12]
>20-foldMay be required for less reactive proteins or to achieve a high degree of labeling, but increases the risk of over-labeling and precipitation.

Caption: The optimal molar excess of NHS ester should be determined empirically for each specific protein and application.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein
  • Buffer Exchange (if necessary): If your protein of interest is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange into an amine-free conjugation buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column.[5]

  • Prepare Protein Solution: Adjust the concentration of your protein to 1-10 mg/mL in the conjugation buffer.[6][12]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[12]

  • Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing or stirring.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[12]

  • Quenching: To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine, to a final concentration of 20-50 mM.[12] This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[12]

  • Purification: Purify the conjugate to remove unreacted linker, hydrolyzed NHS ester, and quenching reagent. Common methods include:

    • Size Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller molecules.[][16]

    • Ion Exchange Chromatography (IEX): Can be used to separate proteins based on changes in their surface charge after conjugation.[][17]

    • Hydrophobic Interaction Chromatography (HIC): Another option for purifying PEGylated proteins.[][17]

Visualizations

experimental_workflow General Experimental Workflow for NHS Ester Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add NHS Ester to Protein Solution (Vortex Gently) protein_prep->conjugation nhs_prep Prepare Fresh NHS Ester Solution (in anhydrous DMSO/DMF) nhs_prep->conjugation incubation Incubate (1-2h at RT or 2-4h at 4°C) conjugation->incubation quenching Quench Reaction (Add Tris or Glycine) incubation->quenching purify Purify Conjugate (e.g., SEC, IEX) quenching->purify analyze Characterize Conjugate (e.g., SDS-PAGE, UV-Vis) purify->analyze

Caption: General workflow for NHS ester bioconjugation.

troubleshooting_tree Troubleshooting Decision Tree for Low Conjugation Yield start Low Conjugation Yield check_reagents Are NHS ester and solvents fresh and stored properly? start->check_reagents check_buffer Is the buffer amine-free and at the correct pH (7.2-8.5)? check_reagents->check_buffer Yes solution_reagents Use fresh, properly stored reagents and anhydrous solvents. check_reagents->solution_reagents No check_ratio Is the molar ratio of NHS ester to protein optimal? check_buffer->check_ratio Yes solution_buffer Perform buffer exchange into a compatible buffer and verify pH. check_buffer->solution_buffer No check_concentration Is the protein concentration sufficiently high? check_ratio->check_concentration Yes solution_ratio Perform a titration of the NHS ester to protein ratio. check_ratio->solution_ratio No solution_concentration Increase the protein concentration if possible. check_concentration->solution_concentration No

Caption: Troubleshooting decision tree for low conjugation yield.

competing_reactions Competing Reaction Pathways for NHS Esters cluster_desired Desired Reaction cluster_competing Competing Reaction nhs_ester This compound protein_amine Protein Primary Amine (e.g., Lysine) nhs_ester->protein_amine water Water (H2O) nhs_ester->water amide_bond Stable Amide Bond (Conjugate) protein_amine->amide_bond Aminolysis hydrolyzed_ester Inactive Carboxylic Acid water->hydrolyzed_ester Hydrolysis

Caption: Competing reaction pathways for NHS esters.

References

Technical Support Center: Optimizing Ald-Ph-amido-PEG1-C2-NHS Ester Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the labeling efficiency of Ald-Ph-amido-PEG1-C2-NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My labeling efficiency is unexpectedly low. What are the common causes and how can I address them?

Low labeling efficiency with this compound can arise from several factors throughout your experimental workflow. A systematic troubleshooting approach is key to pinpointing the issue.

Initial Checks & Potential Causes:

  • Suboptimal pH of the Reaction Buffer: The reaction of the NHS ester with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) is highly dependent on pH.[1] The ideal pH range is typically 7.2-8.5.[2][3] At a lower pH, the primary amines are protonated and less available to react, whereas at a higher pH, the rate of NHS ester hydrolysis increases, reducing the amount of active labeling reagent.[2][4]

  • Presence of Primary Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with your target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[2][5][6]

  • Inactive this compound: NHS esters are sensitive to moisture.[1] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive. It is critical to use anhydrous solvents like DMSO or DMF for preparing the stock solution and to use it promptly.[1]

  • Low Protein Concentration: The efficiency of the labeling reaction depends on the concentration of the reactants.[2] Protein concentrations below 2 mg/mL may lead to lower labeling efficiency.[1][7]

  • Inappropriate Molar Ratio: An insufficient amount of the this compound will result in a low degree of labeling (DOL). Conversely, an excessive amount does not guarantee a higher DOL and can lead to protein precipitation.[1][6]

Q2: How can I optimize the key reaction parameters for better labeling efficiency?

Optimizing reaction conditions is crucial for a successful conjugation.

  • pH: The optimal pH for the reaction is between 7.2 and 8.5.[3] A pH of 8.3-8.5 is often recommended.[4][8][9] It is advisable to perform small-scale pilot experiments to determine the optimal pH for your specific protein.

  • Molar Excess of NHS Ester: The ideal molar ratio of this compound to your protein can vary. A titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) is recommended to find the optimal ratio for your desired degree of labeling.[6] For antibodies, a 20-fold molar excess is often a good starting point when the antibody concentration is between 1-10 mg/mL.

  • Reaction Time and Temperature: Labeling is typically performed for 30-60 minutes at room temperature or for 2 hours on ice.[5] Lower temperatures can help minimize the hydrolysis of the NHS ester but may require a longer incubation time.[2]

Q3: My protein is precipitating during or after the labeling reaction. What should I do?

Protein precipitation can be a frustrating issue. Here are some potential causes and solutions:

  • High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[10] Adding a large volume of this to your aqueous protein solution can cause it to precipitate.[6] Ensure the final concentration of the organic solvent is kept to a minimum, ideally below 10%.[1][5]

  • Over-labeling of the Protein: Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation.[6] To remedy this, reduce the molar excess of the NHS ester in your reaction or shorten the reaction time.[6]

  • Hydrophobicity of the Linker: While the PEG component of this compound enhances hydrophilicity, conjugating a highly hydrophobic molecule to your protein can still decrease the overall solubility of the conjugate. If this is a concern, consider using a linker with a longer PEG chain.[6]

Q4: Which buffers are compatible with NHS ester labeling reactions?

The choice of buffer is critical for a successful labeling reaction.

  • Recommended Buffers: Amine-free buffers are essential. Good choices include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers, all adjusted to a pH between 7.2 and 8.5.[3][6] A 0.1 M sodium bicarbonate solution is a common choice.[4][8]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[2][5][6]

Q5: How should I properly store and handle this compound?

Proper storage and handling are vital to maintain the reactivity of your NHS ester.

  • Storage: The solid reagent should be stored at -20°C, protected from moisture and light.[1][11] It is advisable to store it with a desiccant.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the NHS ester.[12]

  • Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.[5] Do not prepare large stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[5] Unused stock solution in anhydrous DMSO may be stored in small aliquots at -20°C for a limited time, but fresh solutions are always recommended.[7]

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the degree of labeling (DOL) and the stability of the NHS ester. These values are illustrative and should serve as a guideline for optimization.

Table 1: Effect of pH on the Degree of Labeling (DOL)

Molar Ratio (Ester:Protein)DOL at pH 7.5DOL at pH 8.3DOL at pH 9.0
5:11-23-42-3
10:12-35-74-5
20:13-58-126-8

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours[3]
7.4Room Temp>120 minutes[13]
8.64°C10 minutes[3]
9.0Room Temp<9 minutes[13]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[4][8]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[4][14]

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester solution based on the desired molar excess.

    • Add the NHS ester solution to the protein solution while gently stirring or vortexing.[5][8] The final concentration of the organic solvent should ideally be less than 10%.[5]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching reagent to the reaction mixture to stop the labeling process by reacting with any remaining NHS ester.

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by running the reaction mixture through a size-exclusion chromatography (gel filtration) column.[4][8]

  • Determine the Degree of Labeling (DOL):

    • Quantify the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the conjugated molecule (if applicable).[2][7]

Visualizations

G Troubleshooting Workflow for Low Labeling Efficiency start Low Labeling Efficiency check_pH Is reaction buffer pH between 7.2-8.5? start->check_pH check_buffer_type Is the buffer amine-free (e.g., PBS, Borate)? check_pH->check_buffer_type Yes adjust_pH Adjust pH to 8.3-8.5 check_pH->adjust_pH No check_reagent Is the NHS ester active? check_buffer_type->check_reagent Yes change_buffer Buffer exchange to an amine-free buffer check_buffer_type->change_buffer No check_concentration Is protein concentration > 2 mg/mL? check_reagent->check_concentration Yes use_fresh_reagent Use fresh, properly stored NHS ester check_reagent->use_fresh_reagent No check_ratio Is the molar ratio of NHS ester to protein optimized? check_concentration->check_ratio Yes concentrate_protein Increase protein concentration check_concentration->concentrate_protein No optimize_ratio Perform a molar ratio titration check_ratio->optimize_ratio No success Labeling Efficiency Improved check_ratio->success Yes adjust_pH->check_buffer_type change_buffer->check_reagent use_fresh_reagent->check_concentration concentrate_protein->check_ratio optimize_ratio->success G NHS Ester Labeling Reaction Pathway cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction Protein-NH2 Protein with Primary Amine (Lysine, N-terminus) Conjugate Stable Amide Bond (Protein-Linker Conjugate) Protein-NH2->Conjugate Desired Reaction (Aminolysis) NHS_Ester This compound NHS_Ester->Conjugate NHS_byproduct N-hydroxysuccinimide (Leaving Group) NHS_Ester->NHS_byproduct Inactive_Ester Inactive Carboxylate NHS_Ester->Inactive_Ester Hydrolysis Water H2O (Hydrolysis) Water->Inactive_Ester

References

Ald-Ph-amido-PEG1-C2-NHS ester hydrolysis rate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Ald-Ph-amido-PEG1-C2-NHS ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3] It is primarily used in the development of Antibody-Drug Conjugates (ADCs), where it serves to covalently link a therapeutic agent to an antibody.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like the side chain of lysine (B10760008) residues) on the antibody, while the aldehyde group can be used for further conjugation.

Q2: What are the critical factors influencing the success of a conjugation reaction with this linker?

A2: The success of the conjugation reaction is highly dependent on several factors, including pH, temperature, buffer composition, and the quality of the reagents.[4] The pH of the reaction buffer is particularly critical, as it affects both the reactivity of the primary amines on the target molecule and the rate of hydrolysis of the NHS ester.[4][5]

Q3: How should this compound be stored?

A3: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[6] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[6]

Q4: What is the primary competing reaction that can reduce conjugation efficiency?

A4: The primary competing reaction is the hydrolysis of the NHS ester, where the ester group reacts with water, rendering it inactive and unable to couple with the desired amine.[7][8] The rate of hydrolysis is significantly influenced by the pH and temperature of the reaction mixture.[5][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of the NHS ester: The reagent may have been compromised by moisture during storage or handling.Ensure proper storage of the NHS ester in a desiccated environment at -20°C.[6] Always allow the vial to warm to room temperature before opening. Prepare the NHS ester solution immediately before use in an anhydrous, amine-free solvent like DMSO or DMF.[4][6] Do not store NHS esters in aqueous solutions.[4]
Suboptimal pH: If the pH is too low, the primary amines on the target molecule will be protonated and less nucleophilic. If the pH is too high, the rate of NHS ester hydrolysis will increase significantly.The optimal pH range for NHS ester reactions is typically 7.2-8.5.[4][6] Verify the pH of your reaction buffer with a calibrated pH meter. For this compound, it is advisable to perform small-scale pilot reactions to determine the optimal pH for your specific application.
Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the NHS ester.Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[4][6] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before starting the conjugation.[6]
Low protein concentration: At low protein concentrations, the competing hydrolysis reaction can become more significant.It is recommended to use a protein concentration of at least 2 mg/mL to favor the aminolysis reaction over hydrolysis.[4]
Precipitation During the Reaction High concentration of the linker: The this compound may have limited solubility in aqueous buffers, especially at high concentrations.Dissolve the NHS ester in a minimal amount of a dry organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of the protein.
Over-labeling of the protein: Excessive modification of the protein with the hydrophobic linker can lead to a decrease in the overall solubility of the conjugate.Reduce the molar excess of the NHS ester in the reaction. Consider using a PEGylated version of the linker if available to enhance the hydrophilicity of the final conjugate.[6]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the typical half-life of NHS esters in aqueous solutions under different conditions. Please note that these are general values, and the specific hydrolysis rate of this compound may vary.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[5][8][9]
8.6410 minutes[5][8]
7.0Room TemperatureSignificantly shorter than at 0°C
8.5Room TemperatureMinutes[10]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free from any primary amines.[4][11]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4]

  • Conjugation Reaction: Add the desired molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically, but a starting point of 10- to 20-fold molar excess is common.[11]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][11] Lower temperatures can help minimize hydrolysis.[4]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[11][12]

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[13]

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Hydrolysis

This protocol can be used to indirectly assess the rate of hydrolysis of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[14]

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., 0.1 M sodium phosphate)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the this compound in the amine-free buffer at a known concentration.

  • Immediately measure the initial absorbance of the solution at 260 nm.

  • Monitor the increase in absorbance at 260 nm over time at a constant temperature.

  • The rate of increase in absorbance is proportional to the rate of hydrolysis. The half-life can be calculated from the kinetic data.

Visualizations

Hydrolysis_Pathway cluster_reaction Reaction Pathways NHS_Ester This compound Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (Conjugation) Hydrolyzed_Ester Inactive Carboxylic Acid (Byproduct) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Amine Primary Amine (e.g., Lysine) Water Water (H₂O) NHS N-hydroxysuccinimide Conjugate->NHS + Hydrolyzed_Ester->NHS +

Caption: Competing reaction pathways for this compound.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein reaction 3. Mix Protein and NHS Ester (Incubate RT or 4°C) prep_protein->reaction prep_nhs 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF, use immediately) prep_nhs->reaction quench 4. Quench Reaction (Optional) (e.g., Tris buffer) reaction->quench purify 5. Purify Conjugate (e.g., Desalting column) reaction->purify If no quenching quench->purify end End purify->end

Caption: Experimental workflow for bioconjugation using this compound.

References

How to improve the yield of Ald-Ph-amido-PEG1-C2-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Ald-Ph-amido-PEG1-C2-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable linker containing a single polyethylene (B3416737) glycol (PEG) unit.[1][2][3] It is primarily used in the development of antibody-drug conjugates (ADCs) to link an antibody to a therapeutic agent. The NHS (N-Hydroxysuccinimide) ester group reacts with primary amines on the antibody, while the aldehyde group can be used for further conjugation steps.

Q2: What is the primary chemical reaction involved in the conjugation?

The core reaction is the formation of a stable amide bond between the NHS ester of the linker and a primary amine group on the target molecule (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein).[4][5][6] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile.[6]

Q3: Why is the pH of the reaction buffer so critical?

The pH of the reaction buffer is a crucial factor because it influences two competing processes:

  • Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2). At a pH below the pKa of the amine, it is predominantly protonated (-NH3+), rendering it unreactive.[6][7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive. This competing reaction rate increases significantly at higher pH values.[7][8]

Therefore, an optimal pH must be maintained to maximize the concentration of reactive amines while minimizing hydrolysis of the NHS ester.[7] The recommended pH range for NHS ester conjugations is typically 7.2 to 8.5.[8][9][10][11]

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Low yield is a common problem in NHS ester conjugation reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[9] The optimal pH for many NHS ester reactions is between 8.3 and 8.5.[12]
Hydrolysis of NHS Ester Prepare fresh solutions of the this compound immediately before use.[13] If the reaction is slow, consider performing it at 4°C for a longer duration (e.g., overnight) to reduce the rate of hydrolysis.[9] The half-life of NHS esters decreases significantly as pH increases.
Incompatible Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the NHS ester.[9][10] Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[8][10][11]
Low Reagent Concentration Increase the concentration of your protein or target molecule.[10] Hydrolysis is a more significant competitor in dilute protein solutions.[10] Also, consider increasing the molar excess of the NHS ester.[4]
Poor Reagent Quality Ensure the this compound has been stored correctly in a desiccated environment at -20°C.[10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[10] If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous.[6]
Inaccessible Amine Groups The primary amines on your target protein may be sterically hindered.[9] This may require protein engineering or exploring alternative conjugation strategies.
Issue 2: Protein Precipitation After Labeling
Potential Cause Recommended Solutions
Over-labeling Adding too many hydrophobic linker-drug molecules can decrease the overall solubility of the protein conjugate. Reduce the molar excess of the this compound in the reaction.
Use of Organic Solvents If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%).[13]
Buffer Conditions After conjugation, ensure the final buffer conditions are suitable for maintaining the solubility of the conjugate.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general guideline. Optimization of molar excess, reaction time, and temperature may be necessary for your specific application.

Materials:

  • This compound

  • Target protein/molecule in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Target Molecule: Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of any primary amines.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[12]

  • Calculate Reagent Amount: Determine the required amount of the NHS ester. A molar excess of 8-20 fold of the NHS ester over the amount of protein is a common starting point.[4][13]

  • Reaction: Add the calculated volume of the NHS ester solution to the target molecule solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours up to overnight.[12][13]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable method.[4][]

Quantitative Data Summary
Parameter Recommended Range/Value Reference
Reaction pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)[9][10][11][12]
Reaction Temperature 4°C to Room Temperature[8][9]
Reaction Time 30 minutes to Overnight[8][12][13]
Molar Excess of NHS Ester 8 to 20-fold[4][13]
Protein Concentration 1 - 10 mg/mL[4]

NHS Ester Half-life in Aqueous Solution

pH Temperature Approximate Half-life Reference
7.00°C4 - 5 hours[8]
8.64°C10 minutes[8]

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Target Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add NHS Ester to Protein Solution Prep_Protein->Mix Prep_NHS Dissolve NHS Ester in Anhydrous DMSO/DMF (Prepare Fresh) Prep_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Characterize Conjugate (e.g., HPLC, MS) Purify->Analyze

Caption: Experimental workflow for the conjugation of this compound.

Troubleshooting_Yield Start Low Conjugation Yield Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester freshly prepared? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Are reactant concentrations optimal? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Increase_Conc Increase protein and/or NHS ester concentration Check_Concentration->Increase_Conc No Review_Protocol Review complete protocol and reagent storage Check_Concentration->Review_Protocol Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Prepare_Fresh->Check_Concentration Increase_Conc->Review_Protocol

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Ald-Ph-amido-PEG1-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG1-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as a starting point.[3][4] This pH range offers a balance between the reactivity of the primary amine and the hydrolytic stability of the NHS ester. At lower pH, the amine group is protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.[1][3][4][5]

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is crucial to use amine-free buffers to prevent competition with the target molecule. Recommended buffers include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[1][2] Buffers containing primary amines, such as Tris, should be avoided in the reaction mixture as they will react with the NHS ester.[1][6]

Q3: How should I dissolve the this compound?

A3: this compound, like many non-sulfonated NHS esters, may have limited solubility in aqueous solutions.[2] It is recommended to first dissolve the ester in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][3] This stock solution can then be added to your protein solution in the reaction buffer. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain protein stability.[1]

Q4: How can I stop or "quench" the reaction?

A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine (B1666218).[2] These will react with any remaining unreacted NHS ester, preventing further conjugation.

Q5: What is the shelf-life of a dissolved NHS ester solution?

A5: An NHS ester solution in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.[3] However, aqueous solutions of NHS esters are not stable and should be used immediately due to rapid hydrolysis.[3] It is always best to prepare the NHS ester solution immediately before use.[1]

Troubleshooting Guide

Issue Potential Cause Solution
Low Conjugation Yield NHS Ester Hydrolysis: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[1][7][8]Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][3] Avoid repeated freeze-thaw cycles of the stock solution.[1]
Suboptimal pH: If the pH is too low, the primary amines on the target molecule are protonated and less reactive.[3][4] If the pH is too high, the NHS ester hydrolyzes rapidly.[3][4]Optimize the reaction pH within the recommended range of 7.2-8.5.[1][2] A pH of 8.3-8.5 is a good starting point.[3][4]
Incorrect Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the NHS ester.[1][6]Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[1][2] If your protein is in an amine-containing buffer, perform a buffer exchange before conjugation.[1]
Protein Aggregation High Degree of Labeling: Excessive modification of the protein surface can lead to aggregation.Perform pilot reactions with varying molar ratios of NHS ester to protein to find the optimal ratio that provides sufficient labeling without causing aggregation.
NHS Ester Precipitation Low Solubility: The NHS ester may not be fully dissolved or may precipitate when added to the aqueous reaction buffer.Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.[1]
High Background/Non-specific Binding Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications.After the conjugation reaction, add a quenching buffer like Tris or glycine to consume any unreacted NHS ester.[2] Purify the conjugate using methods like dialysis or gel filtration to remove excess reagents.[3][4]

Experimental Protocols

General Protocol for Protein Labeling
  • Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation times (e.g., overnight at 4°C) may be necessary for less reactive proteins.[3][4]

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts by dialysis or gel filtration (e.g., desalting column).[3][4]

pH Optimization Experiment

To determine the optimal pH for your specific protein, it is recommended to perform small-scale pilot reactions at different pH values within the 7.2-8.5 range.

  • Prepare several aliquots of your protein in buffers of varying pH (e.g., 7.2, 7.5, 8.0, 8.3, 8.5).

  • Add the same molar excess of the freshly prepared this compound solution to each aliquot.

  • Incubate all reactions under the same conditions (temperature and time).

  • After incubation and purification, analyze the degree of labeling for each reaction using an appropriate method (e.g., mass spectrometry, HPLC).

  • Compare the results to identify the pH that yields the highest degree of labeling with minimal protein aggregation.

Quantitative Data Summary

The rate of NHS ester hydrolysis is highly dependent on pH. The table below summarizes the half-life of a typical NHS ester at different pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][7][8]
8.6410 minutes[2][7][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Protein_Solution Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Conjugation Add NHS Ester to Protein Solution Protein_Solution->Conjugation NHS_Ester_Solution Dissolve NHS Ester in Anhydrous DMSO/DMF NHS_Ester_Solution->Conjugation Incubation Incubate at RT or 4°C Conjugation->Incubation Quenching Quench with Tris or Glycine (Optional) Incubation->Quenching Purification Purify Conjugate (Dialysis/Gel Filtration) Quenching->Purification

Caption: A typical experimental workflow for protein conjugation using an NHS ester.

ph_optimization_logic Start pH Optimization Low_pH Low pH (<7.2) Protonated Amine (-NH3+) Slow Reaction Start->Low_pH Decreasing pH Optimal_pH Optimal pH (7.2-8.5) Deprotonated Amine (-NH2) Efficient Conjugation Start->Optimal_pH Target Range High_pH High pH (>8.5) Rapid NHS Ester Hydrolysis Low Yield Start->High_pH Increasing pH Outcome_Low Low Conjugation Yield Low_pH->Outcome_Low Outcome_Optimal High Conjugation Yield Optimal_pH->Outcome_Optimal Outcome_High Low Conjugation Yield High_pH->Outcome_High

Caption: The logical relationship between reaction pH and conjugation efficiency.

References

Technical Support Center: Purification of Proteins after Ald-Ph-amido-PEG1-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of proteins after conjugation with Ald-Ph-amido-PEG1-C2-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying proteins after conjugation with this compound?

A1: The most common and effective methods for purifying proteins after conjugation with PEG-NHS esters are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1][] The choice of method depends on factors such as the scale of the reaction, the desired final purity, and the specific characteristics of the protein and conjugate.[1]

Q2: Why is purification necessary after the conjugation reaction?

A2: Purification is a critical step to remove unreacted this compound, hydrolyzed ester byproducts, and any unconjugated protein from the final product.[1][] The presence of these impurities can interfere with downstream applications and analytics.

Q3: How does the short PEG chain of this compound affect the choice of purification method?

A3: The short PEG1 chain results in a smaller increase in the hydrodynamic radius of the conjugated protein compared to longer PEG chains. This can make separation from the unconjugated protein more challenging, especially with methods that rely on size differences like Size Exclusion Chromatography.[4] Careful optimization of the separation media and conditions is crucial for achieving good resolution.

Q4: Can I use affinity chromatography for purification?

A4: If your protein has a suitable affinity tag (e.g., His-tag, Fc region), affinity chromatography can be a powerful initial capture step to separate the protein (both conjugated and unconjugated) from the excess PEG linker. However, it will not separate the PEGylated protein from the unreacted protein. Therefore, it is often used in combination with a polishing step like SEC.

Troubleshooting Guide

Low Conjugation Efficiency or Low Yield of Purified Conjugate
Question Possible Cause Recommended Solution
Why is my conjugation yield low? Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[5][6]- Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[5][6] - Prepare the NHS ester solution immediately before use and discard any unused solution.[5][6]
Suboptimal reaction buffer pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1] A lower pH can lead to protonation of the primary amines on the protein, making them less reactive.- Ensure your reaction buffer is within the optimal pH range. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.[5][6][7]- Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the conjugation reaction.[6][7]
Low protein concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the conjugation reaction.- If possible, increase the concentration of your protein in the reaction mixture.
Why is the recovery of my conjugate low after purification? Protein precipitation during conjugation or purification: The addition of the PEG linker, which may be dissolved in an organic solvent like DMSO or DMF, can cause protein precipitation.- Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Non-specific binding to purification media: The conjugated protein may adsorb to the chromatography resin or dialysis membrane.- For SEC, ensure the column is well-equilibrated with the running buffer. - For dialysis, select a membrane material with low protein binding properties.
Presence of Impurities in the Final Product
Question Possible Cause Recommended Solution
Why do I still have unreacted PEG linker in my purified sample? Inefficient purification method: The chosen purification method may not be providing adequate resolution to separate the small, unreacted PEG linker from the much larger protein conjugate.- For SEC: Ensure the column has the appropriate pore size to effectively separate the small linker from the large protein. - For Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein but large enough to allow the free linker to pass through. A 10 kDa MWCO is often a good starting point for antibodies. Perform multiple buffer changes to ensure complete removal.[1] - For TFF: Increase the number of diavolumes during the diafiltration step to improve the clearance of small molecules.[1]
Why is there unconjugated protein in my final product? Incomplete conjugation reaction: The molar excess of the PEG linker may not have been sufficient to drive the reaction to completion.- Optimize the molar ratio of the this compound to the protein. A 20-fold molar excess is a common starting point.[5]
Poor separation of conjugate from unconjugated protein: Due to the short PEG1 linker, the size and charge difference between the conjugated and unconjugated protein may be minimal, making separation difficult.- For SEC: Use a high-resolution SEC column and optimize the flow rate for better separation.[4] - Consider alternative chromatography techniques like ion-exchange chromatography (IEX) if the PEGylation alters the protein's surface charge.[]

Quantitative Data Comparison of Purification Methods

Parameter Size Exclusion Chromatography (SEC) Dialysis Tangential Flow Filtration (TFF)
Typical Protein Recovery > 90%> 95%> 95%
Purity (Removal of free PEG) Excellent (>99%)Good to Excellent (>98%)Excellent (>99.8%)[8]
Processing Time 1-4 hours12-48 hours2-6 hours
Scalability Limited by column sizeEasily scalable for various volumesHighly scalable for large volumes
Sample Dilution SignificantMinimalCan be used for concentration
Cost Moderate to High (column and system)Low (membranes and buffers)High (system and cassettes)
Key Advantage High resolution for separating aggregatesSimple, gentle, and low costFast, scalable, and allows for buffer exchange and concentration in one step
Key Disadvantage Sample dilution, potential for non-specific bindingSlow, may not be suitable for large volumesHigh initial equipment cost, potential for membrane fouling

Note: The values presented in this table are representative and can vary depending on the specific protein, conjugation conditions, and experimental setup.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection and Equilibration:

    • Choose an SEC column with a fractionation range appropriate for the size of your protein conjugate. For example, a Superdex 200 or similar resin is often suitable for antibodies.

    • Equilibrate the column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4) at the recommended flow rate.

  • Sample Preparation:

    • After the conjugation reaction, centrifuge the sample at 10,000 x g for 10 minutes to remove any precipitated protein.

  • Sample Injection and Elution:

    • Inject the clarified supernatant onto the equilibrated SEC column. The sample volume should ideally be between 1-2% of the total column volume for optimal resolution.

    • Elute the column with the equilibration buffer at a constant flow rate.

  • Fraction Collection and Analysis:

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the peak of the conjugated protein. The conjugate should elute earlier than the unconjugated protein due to its larger hydrodynamic radius.

    • Analyze the collected fractions by SDS-PAGE and/or other analytical techniques to confirm purity and identify the fractions containing the purified conjugate.

Protocol 2: Purification by Dialysis
  • Dialysis Membrane Preparation:

    • Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies, to retain the protein conjugate while allowing the smaller unreacted PEG linker to diffuse out.

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading:

    • Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (e.g., PBS, pH 7.4), typically 100-200 times the sample volume.

    • Stir the buffer gently at 4°C.

    • Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the unreacted PEG linker. A common schedule is one change after 4 hours, another after 12 hours, and a final overnight dialysis.[1]

  • Sample Recovery:

    • Carefully remove the purified protein conjugate from the dialysis device.

Protocol 3: Purification by Tangential Flow Filtration (TFF)
  • System and Membrane Preparation:

    • Select a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for an antibody).

    • Install the cassette into the TFF system and flush with water and then with the diafiltration buffer (e.g., PBS, pH 7.4) according to the manufacturer's protocol.

  • Concentration and Diafiltration:

    • Load the conjugation reaction mixture into the feed reservoir.

    • Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.

    • Perform diafiltration by adding the diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This is known as constant volume diafiltration.

    • Continue the diafiltration for at least 5-10 diavolumes to ensure the removal of the unreacted PEG linker.[1]

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the purified conjugate to the desired final concentration.

    • Recover the concentrated product from the TFF system.

Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution (in amine-free buffer) reaction Incubation (e.g., 1-2 hours at RT) protein->reaction peg_ester This compound (dissolved in DMSO/DMF) peg_ester->reaction sec Size Exclusion Chromatography (SEC) reaction->sec Choose one dialysis Dialysis reaction->dialysis Choose one tff Tangential Flow Filtration (TFF) reaction->tff Choose one analysis Characterization of Purified Conjugate (e.g., SDS-PAGE, SEC-HPLC, MS) sec->analysis dialysis->analysis tff->analysis

Caption: Workflow for protein conjugation and subsequent purification.

Troubleshooting Decision Tree

troubleshooting_tree cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity start Low Yield or Impure Product? check_reagents Check NHS Ester Activity and Buffer Composition start->check_reagents Low Yield unreacted_peg Unreacted PEG Present? start->unreacted_peg Impure optimize_ratio Optimize PEG:Protein Molar Ratio check_reagents->optimize_ratio solution_reagents Use fresh NHS ester, ensure amine-free buffer check_reagents->solution_reagents check_precipitation Check for Protein Precipitation optimize_ratio->check_precipitation solution_ratio Increase molar excess of PEG optimize_ratio->solution_ratio solution_precipitation Reduce organic solvent percentage check_precipitation->solution_precipitation unconjugated_protein Unconjugated Protein Present? unreacted_peg->unconjugated_protein No unreacted_peg->unconjugated_protein Yes solution_peg Optimize purification: - Increase dialysis time/changes - Increase TFF diavolumes - Use appropriate SEC column unreacted_peg->solution_peg solution_protein Optimize SEC resolution or consider IEX unconjugated_protein->solution_protein

Caption: Decision tree for troubleshooting common purification issues.

References

Ald-Ph-amido-PEG1-C2-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of Ald-Ph-amido-PEG1-C2-NHS ester, a non-cleavable 1-unit PEG linker used in antibody-drug conjugation (ADC).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term stability, it is recommended to store the product at -20°C immediately upon receipt.[4][5][6] The compound is moisture-sensitive.[5][7] Therefore, it should be stored in a tightly sealed container with a desiccant.

Q2: Can I store the NHS ester after dissolving it?

It is strongly advised to prepare solutions of the NHS ester immediately before use.[5][7] The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis in aqueous solutions and even in organic solvents if moisture is present. If you must prepare a stock solution in an anhydrous organic solvent like DMSO or DMF, use it promptly and discard any unused portion.[5][7][8] Stock solutions in anhydrous DMF may be stored for 1-2 months at -20°C, but it is critical to use high-quality, amine-free DMF.[8]

Q3: What is the shelf life of the product?

When stored correctly at -20°C in its solid form, the product is stable for an extended period. For specific shelf-life information, please refer to the Certificate of Analysis provided with your product. A similar product, Ald-Ph-amido-PEG4-C2-NHS ester, is listed as stable for 6 months at -80°C and 1 month at -20°C in solution.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the NHS ester The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10][11] Ensure the reagent is equilibrated to room temperature before opening to prevent condensation.[5] Prepare solutions immediately before use and avoid storing them.[5][7]
Incorrect buffer composition Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[5][10] Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.[10][12]
Suboptimal pH The reaction of NHS esters with primary amines is pH-dependent. At low pH, the amine is protonated and less reactive.[8][13] At high pH, the rate of hydrolysis increases significantly.[8][10][11] The optimal pH range for the reaction is typically 7.2-8.5.[10]
Presence of interfering substances High concentrations of nucleophiles other than the target amine can reduce conjugation efficiency. Avoid high concentrations of sodium azide (B81097) or thimerosal.[10]
Inconsistent results between experiments Variability in reagent preparation Ensure consistent timing and technique when preparing and adding the NHS ester solution to your reaction. As the reagent hydrolyzes over time, variations in the time between dissolution and use can lead to inconsistent results.
Impure solvents If using DMF, ensure it is of high quality and free of dimethylamine, which can react with the NHS ester.[8] Consider using a fresh bottle of anhydrous solvent.
Precipitation of the reagent in the reaction mixture Poor solubility While this compound is generally soluble in common organic solvents like DMSO and DMF, adding a highly concentrated stock solution to an aqueous buffer can sometimes cause precipitation.[8] Try adding the stock solution dropwise while gently vortexing the reaction mixture. Ensure the final concentration of the organic solvent in the reaction is kept to a minimum (typically <10%).[5]

Experimental Protocols

General Protocol for Protein Conjugation

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be conjugated in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure your protein sample is in an amine-free buffer at the desired concentration. If the buffer contains primary amines, exchange it using dialysis or a desalting column.

  • NHS Ester Solution Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

  • Conjugation Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[5][7] Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.[5][10][14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12][14] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours[10][11]
8.6410 minutes[10][11]

Table 2: Recommended Buffers for NHS Ester Reactions

Buffer TypeRecommendedNot Recommended
Phosphate
HEPES
Borate
Carbonate/Bicarbonate
Tris (e.g., TBS)
Glycine

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.2-8.5) protein_prep->conjugation nhs_prep Prepare NHS Ester Solution (Fresh) nhs_prep->conjugation quench Quench Reaction (e.g., Tris, Glycine) conjugation->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analysis purify->analyze

Caption: Experimental workflow for protein conjugation.

logical_relationship cluster_storage Storage Conditions cluster_handling Handling Practices cluster_outcome Experimental Outcome storage Store at -20°C with Desiccant stability Maximized Reagent Stability storage->stability equilibrate Equilibrate to RT before Opening equilibrate->stability fresh_solution Prepare Solutions Immediately Before Use efficiency Optimal Conjugation Efficiency fresh_solution->efficiency stability->efficiency

Caption: Key storage and handling relationships.

References

Technical Support Center: Characterization of Ald-Ph-amido-PEG1-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG1-C2-NHS ester and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2][3][4] It contains three key components:

  • An aldehyde-phenyl-amido group, which can be used for secondary conjugation or as a payload attachment site.

  • A short, discrete polyethylene (B3416737) glycol (PEG) chain with one ethylene (B1197577) glycol unit (PEG1). This PEG linker enhances the solubility and stability of the resulting conjugate.[5]

  • An N-hydroxysuccinimide (NHS) ester , which is a reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues in antibodies).[6][7]

Q2: What are the optimal reaction conditions for conjugating this compound to an antibody?

The optimal pH for the reaction is between 7.2 and 8.5.[8] A common choice is a phosphate (B84403) or bicarbonate buffer at pH 8.3-8.5.[9][10] The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours.[2] A molar excess of the NHS ester (typically 5-20 fold) is recommended to drive the reaction to completion.[5]

Q3: How can I characterize the resulting conjugate?

Several analytical techniques can be used to characterize the conjugate:

  • Size-Exclusion Chromatography (SEC): To determine the extent of aggregation and to separate the conjugate from unreacted antibody and linker.[11][12]

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.[13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For analyzing the purity of the conjugate and separating different species.[11]

  • Mass Spectrometry (MS): To confirm the identity and integrity of the conjugate by measuring its molecular weight.[14] The expected mass increase upon conjugation with this compound is approximately 362.33 Da.

  • UV-Vis Spectroscopy: To determine the protein concentration and, if the payload has a distinct absorbance, the DAR.

Q4: How should I store the this compound?

The NHS ester is moisture-sensitive and should be stored at -20°C in a desiccated environment.[2] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[2] It is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.[2]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency
Potential Cause Troubleshooting Steps
Incorrect Buffer pH Verify that the reaction buffer pH is between 7.2 and 8.5. Use a freshly calibrated pH meter.
Hydrolysis of NHS Ester Allow the NHS ester vial to warm to room temperature before opening. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Minimize the time the NHS ester is in an aqueous solution before adding it to the protein.
Presence of Primary Amines in Buffer Ensure that the buffer does not contain primary amines (e.g., Tris or glycine), as they will compete with the antibody for reaction with the NHS ester.[2]
Insufficient Molar Excess of NHS Ester Increase the molar excess of the this compound to 10-20 fold. For dilute protein solutions, a higher excess may be required.[5]
Low Protein Concentration A protein concentration of at least 2 mg/mL is recommended to ensure efficient conjugation.
Issue 2: Aggregation of the Conjugate
Potential Cause Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the NHS ester during the conjugation reaction to achieve a lower DAR. Optimize the reaction time and temperature.
Hydrophobic Payload The short PEG1 linker provides some hydrophilicity, but highly hydrophobic payloads can still cause aggregation. Consider using a linker with a longer PEG chain if aggregation persists.[5]
Inappropriate Buffer Conditions Screen different buffer conditions (pH, ionic strength) for the final formulation of the conjugate to improve its stability.
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of the purified conjugate. Aliquot the conjugate into single-use vials before freezing.

Quantitative Data

Table 1: Stability of NHS Esters - Hydrolysis Half-life at Different pH Values

pHHalf-life at 0°CHalf-life at 4°CHalf-life at 25°C
7.04-5 hours[8]-~7 hours[15]
8.0--~1 hour[6]
8.6-10 minutes[8]-
9.0--< 9 minutes

Data is for general NHS esters and may vary for this compound.

Table 2: Amidation vs. Hydrolysis of NHS Esters

pHAmidation t1/2 (minutes)Hydrolysis t1/2 (minutes)
8.080210
8.520180
9.010125

Data from a study on porphyrin-NHS esters and can be used as a general reference for the kinetics.[11]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) at a 10-fold molar excess.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (MW: 362.33 g/mol )

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), purify the antibody using a suitable method such as a desalting column or dialysis against PBS, pH 7.4.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO to a concentration of 10 mM. For example, to make 100 µL of a 10 mM solution, dissolve 0.362 mg of the NHS ester in 100 µL of DMSO.

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM NHS ester solution to the antibody solution to achieve a 10-fold molar excess.

    • Gently mix the reaction mixture and incubate at room temperature for 1 hour or at 4°C for 2 hours with gentle stirring.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by purifying the conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Conjugate by SEC-HPLC

This protocol outlines the analysis of the purified conjugate to assess purity and detect aggregation.

Materials:

  • Purified ADC sample

  • SEC-HPLC system with a UV detector

  • SEC column suitable for antibody analysis

  • Mobile Phase: e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0

Procedure:

  • System Equilibration: Equilibrate the SEC-HPLC system and column with the Mobile Phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in the Mobile Phase.

  • Injection: Inject an appropriate volume of the sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomeric conjugate and any high molecular weight species (aggregates). Calculate the percentage of monomer and aggregate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Antibody in Amine-Free Buffer conjugation Mix Antibody and NHS Ester (pH 8.3, RT, 1h) mAb->conjugation NHS_ester Dissolve NHS Ester in Anhydrous DMSO NHS_ester->conjugation quench Quench with Tris Buffer conjugation->quench purify Purify via SEC quench->purify analyze Characterize Conjugate (SEC, HIC, MS) purify->analyze

Caption: Experimental workflow for antibody conjugation.

troubleshooting_logic start Low Conjugation Efficiency? check_pH Is buffer pH 7.2-8.5? start->check_pH check_buffer_comp Is buffer amine-free? check_pH->check_buffer_comp Yes fix_pH Adjust pH check_pH->fix_pH No check_reagent Is NHS ester fresh and handled correctly? check_buffer_comp->check_reagent Yes fix_buffer Change to amine-free buffer check_buffer_comp->fix_buffer No check_ratio Is molar excess sufficient? check_reagent->check_ratio Yes fix_reagent Use fresh, dry NHS ester check_reagent->fix_reagent No success Problem Solved check_ratio->success Yes fix_ratio Increase molar excess check_ratio->fix_ratio No

Caption: Troubleshooting low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Ald-Ph-amido-PEG1-C2-NHS Ester and Other NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs). N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation due to their efficient reactivity with primary amines on biomolecules. This guide provides an objective comparison of the Ald-Ph-amido-PEG1-C2-NHS ester, a heterobifunctional linker, with other common NHS esters, supported by established chemical principles and representative experimental data.

The this compound is a non-cleavable linker that possesses two distinct reactive functionalities: an NHS ester for covalent attachment to amine groups (e.g., lysine (B10760008) residues on an antibody) and an aromatic aldehyde for subsequent conjugation to molecules containing a hydrazine (B178648) or alkoxyamine group. This dual reactivity offers a versatile platform for the construction of complex bioconjugates.

Performance Characteristics: A Comparative Overview

The performance of an NHS ester in bioconjugation is determined by several factors, including its reactivity, the stability of the resulting bond, and the physicochemical properties it imparts to the conjugate. Here, we compare the this compound to standard NHS esters (e.g., NHS acetate, succinimidyl propionate) and monofunctional PEGylated NHS esters.

Table 1: Quantitative Comparison of NHS Ester Performance Parameters
FeatureThis compoundStandard NHS Esters (Non-PEGylated)Monofunctional PEG-NHS Esters
Primary Reactive Group N-Hydroxysuccinimide EsterN-Hydroxysuccinimide EsterN-Hydroxysuccinimide Ester
Secondary Reactive Group Aromatic AldehydeNoneNone
Resulting Linkage (Primary) Stable Amide BondStable Amide BondStable Amide Bond
Resulting Linkage (Secondary) Hydrazone or Oxime BondN/AN/A
Amide Bond Stability HighHighHigh
Hydrazone/Oxime Bond Stability Oxime: High; Hydrazone: Moderate, pH-sensitive[1][2]N/AN/A
Hydrophilicity Moderate (due to PEG1)Low to ModerateHigh (dependent on PEG length)[3]
Potential for Aggregation Lower than standard NHS estersCan be high with hydrophobic payloadsLow
Reaction pH (Amine Conjugation) 7.2 - 8.5[4]7.2 - 8.57.2 - 8.5
NHS Ester Half-life (pH 8.5, RT) Estimated in minutes to hours[3]Minutes to hours[3]Minutes to hours[3]

Key Performance Characteristics Explained

Reactivity and Specificity: The NHS ester moiety of all compared linkers reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond. The reaction is highly specific for primary amines at a pH range of 7.2-8.5. While the core reactivity of the NHS ester is similar across the different molecules, the steric hindrance and electronic effects of the adjacent linker structure can subtly influence reaction kinetics. The this compound's structure is not expected to significantly hinder the accessibility of the NHS ester.

Stability: The primary amide bond formed is highly stable under physiological conditions for all NHS esters. The key distinction for the this compound is the stability of the secondary linkage. Oxime bonds, formed from the reaction of the aldehyde with an alkoxyamine, are significantly more stable than hydrazone bonds, which are formed with hydrazines and can be susceptible to hydrolysis, especially at lower pH.[1][2] This makes the choice of the secondary conjugation partner critical.

Hydrophilicity and Pharmacokinetics: The short, single polyethylene (B3416737) glycol (PEG) unit in the this compound imparts a degree of hydrophilicity. This can help to mitigate aggregation, a common issue when conjugating hydrophobic payloads, and can improve the pharmacokinetic profile of the resulting bioconjugate.[3] Standard non-PEGylated NHS esters do not offer this advantage. Monofunctional PEG-NHS esters provide a more significant increase in hydrophilicity, which is directly proportional to the length of the PEG chain.

Experimental Workflows and Logical Relationships

The choice of NHS ester dictates the potential bioconjugation strategies.

cluster_0 Standard NHS Ester Conjugation cluster_1 This compound Conjugation Biomolecule (Protein) Biomolecule (Protein) Conjugate_A Monofunctional Conjugate Biomolecule (Protein)->Conjugate_A Amine Reaction NHS Ester NHS Ester NHS Ester->Conjugate_A Biomolecule (Protein)_B Biomolecule (Protein) Intermediate_Conjugate Aldehyde-Functionalized Biomolecule Biomolecule (Protein)_B->Intermediate_Conjugate Amine Reaction Ald_NHS_Ester This compound Ald_NHS_Ester->Intermediate_Conjugate Final_Conjugate Bifunctional Conjugate Intermediate_Conjugate->Final_Conjugate Hydrazone/Oxime Ligation Payload_Hydrazide Payload-Hydrazide/ Alkoxyamine Payload_Hydrazide->Final_Conjugate

Comparison of conjugation workflows.

Experimental Protocols

To facilitate a direct comparison of this compound with other NHS esters, the following experimental protocols are provided.

Protocol 1: General Procedure for Protein Conjugation with NHS Esters

This protocol can be adapted for this compound, standard NHS esters, and PEG-NHS esters.

Materials:

  • Protein to be conjugated (e.g., monoclonal antibody) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester reagent (dissolved in anhydrous DMSO or DMF immediately before use).

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Desalting column for purification.

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagent and by-products using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry. Analyze the purity and aggregation state of the conjugate by SEC-HPLC.

Protocol 2: Secondary Conjugation via Aldehyde-Hydrazone/Oxime Ligation

This protocol is specific to the aldehyde-functionalized intermediate generated using this compound.

Materials:

  • Aldehyde-functionalized protein (from Protocol 1).

  • Hydrazine or alkoxyamine-functionalized payload.

  • Reaction buffer: 0.1 M sodium acetate, pH 4.5-5.5 for hydrazone formation; 0.1 M sodium phosphate, pH 6.0-7.0 for oxime formation.

  • (Optional) Aniline catalyst (10-100 mM).

Procedure:

  • Buffer Exchange: Exchange the aldehyde-functionalized protein into the appropriate reaction buffer.

  • Ligation Reaction: Add a 5- to 10-fold molar excess of the hydrazine or alkoxyamine-functionalized payload to the protein solution. If using a catalyst, add it to the reaction mixture.

  • Incubation: Incubate the reaction for 2-24 hours at room temperature. Monitor the reaction progress by HPLC or mass spectrometry.

  • Purification: Purify the final conjugate using a desalting column or other appropriate chromatographic method to remove excess payload and catalyst.

  • Characterization: Characterize the final conjugate for DAR, purity, and aggregation as described in Protocol 1.

Signaling Pathways and Logical Relationships

The utility of a bioconjugate, particularly in a therapeutic context like an ADC, is dependent on its interaction with cellular pathways. The choice of linker can influence the mechanism of payload delivery.

ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation (Non-cleavable linker) Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

General intracellular pathway for an ADC with a non-cleavable linker.

Conclusion

The this compound offers a distinct advantage over standard and monofunctional PEG-NHS esters by enabling the site-specific introduction of a secondary reactive handle (an aldehyde) onto a biomolecule. This allows for the subsequent, controlled attachment of a second molecule of interest, providing a powerful tool for the construction of complex bioconjugates. While the primary amine reactivity of the NHS ester is comparable to other NHS esters, the overall performance of the resulting conjugate will be influenced by the added hydrophilicity of the PEG linker and the stability of the secondary hydrazone or oxime linkage. For applications requiring the attachment of a single modifier, a monofunctional PEG-NHS ester may be a more straightforward choice. However, for the development of sophisticated architectures such as ADCs with tailored payloads, the dual reactivity of the this compound provides a versatile and valuable platform. The choice between these reagents should be guided by the specific requirements of the final application, including the desired molecular architecture, stability, and pharmacokinetic properties.

References

A Comparative Guide: Ald-Ph-amido-PEG1-C2-NHS Ester vs. Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker to connect a cytotoxic payload to a monoclonal antibody is a critical determinant of efficacy and safety. This guide provides an objective comparison between a stable, non-cleavable linker, Ald-Ph-amido-PEG1-C2-NHS ester, and the major classes of cleavable linkers. This comparison is supported by a summary of key performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to Linker Technologies

Linkers in ADCs are not merely spacers; they are sophisticated chemical tools that influence the stability, pharmacokinetics, and mechanism of action of the entire conjugate.[1][] The ideal linker should be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient release of the payload at the target site.[1][3] Two primary strategies have emerged: non-cleavable linkers that release the drug upon lysosomal degradation of the antibody, and cleavable linkers that are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside cancer cells.[4][5]

This compound represents a non-cleavable linker technology.[6][7] Its N-hydroxysuccinimide (NHS) ester group facilitates covalent conjugation to primary amines on the antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, and the stable phenyl-amido bond ensures that the linker remains intact until the antibody is fully degraded in the lysosome.[8]

Cleavable linkers , in contrast, are designed to be labile under specific physiological conditions prevalent at the tumor site.[9] The main categories include:

  • Acid-Cleavable Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[][]

  • Enzyme-Cleavable Linkers (e.g., Peptides, β-glucuronides): These are cleaved by specific enzymes, such as cathepsins or β-glucuronidase, which are often overexpressed in tumor cells or their microenvironment.[][13][14]

  • Reductively-Cleavable Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm due to high concentrations of glutathione.[][]

Comparative Performance Data

The selection of a linker technology has profound implications for the therapeutic index of an ADC. The following tables summarize key quantitative data, compiled from various studies, to highlight the performance differences between non-cleavable linkers and various cleavable linkers.

Linker Type Conjugation Moiety Typical Conjugation Efficiency Plasma Stability (Half-life) Payload Release Mechanism Key Advantages Key Disadvantages
This compound (Non-cleavable) NHS EsterHigh (>90%)Very High (>150 hours)Antibody degradation in lysosomeHigh plasma stability, reduced off-target toxicity.[3]Payload release is dependent on antibody catabolism; potential for active metabolites to have reduced cell permeability.
Hydrazone (Acid-cleavable) Hydrazine/AldehydeModerate to High (70-90%)Moderate (can exhibit slow hydrolysis at pH 7.4)[4]Acid-catalyzed hydrolysis in endosomes/lysosomesTargeted release in acidic intracellular compartments.[]Potential for premature drug release in circulation, leading to systemic toxicity.[4]
Val-Cit (Enzyme-cleavable) DipeptideHigh (>90%)High (>100 hours)Cleavage by lysosomal proteases (e.g., Cathepsin B)[]High plasma stability with specific intracellular release.[13]Efficacy can be limited by low enzyme expression in some tumors.
Disulfide (Reductively-cleavable) Thiol/DisulfideHigh (>90%)Moderate to High (can be susceptible to thiol-disulfide exchange)Reduction by intracellular glutathione[]Rapid intracellular drug release.[]Potential for instability in the bloodstream.[17]
Linker Type Payload Target Cell Line In Vitro Cytotoxicity (IC50) Bystander Effect
Non-cleavable (e.g., SMCC) DM1HER2+ (SK-BR-3)~10-50 ng/mLLow to negligible
Hydrazone CalicheamicinCD33+ (HL-60)~0.1-1 ng/mLModerate
Val-Cit MMAECD30+ (Karpas-299)~0.1-5 ng/mLHigh
Disulfide DM4HER2+ (BT-474)~1-10 ng/mLHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of linker performance.

Protocol 1: Antibody Conjugation with NHS Ester Linker
  • Antibody Preparation: Dialyze the antibody into a suitable conjugation buffer (e.g., 1x PBS, pH 7.4-8.0). Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Preparation: Dissolve the this compound-payload conjugate in an organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

  • Conjugation Reaction: Add a molar excess of the linker-payload solution to the antibody solution. The exact molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours.

  • Purification: Remove unconjugated linker-payload and organic solvent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the buffer to a formulation buffer (e.g., 1x PBS, pH 7.2).

  • Characterization: Determine the DAR and aggregation levels using hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC), respectively.

Protocol 2: Plasma Stability Assay
  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an appropriate method (e.g., protein A/G affinity chromatography).

  • Analysis: Analyze the captured ADC by LC-MS to determine the amount of intact ADC and any released payload. The half-life of the ADC in plasma can then be calculated.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or XTT).

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict key workflows and mechanisms.

cluster_non_cleavable Non-Cleavable Linker Pathway ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Release_NC Payload-Linker-Amino Acid Release Degradation_NC->Release_NC Action_NC Cytotoxic Action Release_NC->Action_NC

Caption: Workflow for a non-cleavable ADC.

cluster_cleavable Cleavable Linker Pathways cluster_acid Acid-Cleavable cluster_enzyme Enzyme-Cleavable cluster_redux Reductively-Cleavable ADC_C ADC with Cleavable Linker Internalization_C Internalization ADC_C->Internalization_C Endosome Acidic Endosome/Lysosome Internalization_C->Endosome Lysosome_Enz Lysosome Internalization_C->Lysosome_Enz Cytoplasm Reducing Cytoplasm Internalization_C->Cytoplasm Cleavage_Acid Linker Hydrolysis Endosome->Cleavage_Acid Release_C Payload Release Cleavage_Acid->Release_C Cleavage_Enz Enzymatic Cleavage Lysosome_Enz->Cleavage_Enz Cleavage_Enz->Release_C Cleavage_Redux Disulfide Reduction Cytoplasm->Cleavage_Redux Cleavage_Redux->Release_C Action_C Cytotoxic Action Release_C->Action_C

Caption: Mechanisms of action for cleavable ADCs.

cluster_decision Linker Selection Logic cluster_cleavable_types Cleavable Options Target Target Antigen Properties Decision_NC Consider Non-Cleavable Linker Target->Decision_NC Decision_C Consider Cleavable Linker Target->Decision_C Payload Payload Properties (e.g., Permeability) Payload->Decision_NC Payload->Decision_C Tumor_Micro Tumor Microenvironment (e.g., Enzyme Levels, pH) Tumor_Micro->Decision_C Acid Acid-Sensitive Decision_C->Acid Enzyme Enzyme-Sensitive Decision_C->Enzyme Reductive Reductive-Sensitive Decision_C->Reductive

Caption: Decision tree for linker selection.

Conclusion

The choice between a non-cleavable linker like this compound and a cleavable linker is not straightforward and depends heavily on the specific application, including the target antigen, the payload, and the characteristics of the tumor. Non-cleavable linkers generally offer superior plasma stability and a potentially better safety profile due to a reduced bystander effect.[18][19] However, their reliance on antibody degradation for payload release may be a limitation.

Cleavable linkers provide more versatility in terms of payload release mechanisms and can induce a potent bystander effect, which may be advantageous for treating heterogeneous tumors.[18] The trade-off is often a greater risk of premature payload release and potential off-target toxicity.[4] A thorough understanding of the comparative performance data and the application of rigorous experimental protocols are paramount to the successful design and development of next-generation ADCs.

References

Validating Ald-Ph-amido-PEG1-C2-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of novel therapeutics and diagnostic agents, such as Antibody-Drug Conjugates (ADCs). The non-cleavable Ald-Ph-amido-PEG1-C2-NHS ester is a linker utilized in ADC development. Verifying the success of this bioconjugation is paramount to ensure the efficacy and safety of the resulting conjugate. While mass spectrometry (MS) has emerged as a powerhouse for the detailed characterization of bioconjugates, a range of alternative techniques also offer robust validation capabilities.

This guide provides an objective comparison of mass spectrometry with key alternatives—Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)—supported by experimental data and detailed protocols.

Performance Comparison of Bioconjugation Validation Techniques

The choice of analytical technique for validating bioconjugation success depends on various factors, including the nature of the bioconjugate, the information required, and available resources. The following table summarizes the key performance metrics of mass spectrometry and its alternatives.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites.Determination of DAR, assessment of drug load distribution and heterogeneity.Detection of aggregation and major conjugation species.Estimation of molecular weight shift upon conjugation.
Quantitative Accuracy HighHighModerateLow (Semi-quantitative)
Resolution Very HighHighModerateLow
Sensitivity Very HighModerateModerateLow to Moderate
Throughput ModerateHighHighHigh
Cost (Instrument) HighModerateModerateLow
Qualitative/Quantitative BothBothBothPrimarily Qualitative

Supporting Experimental Data

The following table presents a comparison of Drug-to-Antibody Ratio (DAR) values for a cysteine-conjugated ADC, as determined by Hydrophobic Interaction Chromatography (HIC) and native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS). This data showcases the consistency and complementarity of these techniques.

SampleAverage DAR (HIC)Average DAR (Native SEC-MS 2014)Average DAR (Native SEC-MS 2017)
Low Conjugation2.832.722.70
Moderate Conjugation4.444.404.37
High Conjugation5.975.976.07

Experimental Workflows and Protocols

Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams and protocols outline the typical workflows for validating bioconjugation success.

Mass Spectrometry (MS) Workflow for ADC Analysis

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample ADC Sample Dilution Dilute to 0.1-1 mg/mL in MS-compatible buffer Sample->Dilution Deglycosylation Optional: Deglycosylation (e.g., with PNGase F) Dilution->Deglycosylation Reduction Optional: Reduction of disulfide bonds (e.g., with DTT) for subunit analysis Deglycosylation->Reduction LC_Separation Liquid Chromatography (e.g., SEC or Reversed-Phase) Reduction->LC_Separation MS_Detection High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) LC_Separation->MS_Detection Deconvolution Deconvolution of mass spectra MS_Detection->Deconvolution DAR_Calculation Calculation of average DAR and drug load distribution Deconvolution->DAR_Calculation

Caption: Workflow for ADC analysis by mass spectrometry.

Detailed Experimental Protocol: Intact Mass Analysis by LC-MS

  • Sample Preparation: Dilute the ADC sample to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile). For some ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum. To analyze the light and heavy chains separately, the interchain disulfide bonds can be reduced using dithiothreitol (B142953) (DTT).

  • LC-MS System: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (e.g., UPLC/HPLC). For intact ADC analysis under native conditions, a size-exclusion column is often used with a volatile buffer system like ammonium (B1175870) acetate. For subunit analysis, a reversed-phase column (e.g., C4) is typically employed.[1]

  • LC Method (for subunit analysis):

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 60-80°C.

  • Mass Spectrometry: Acquire data in a positive ion mode over a mass range appropriate for the expected ADC species.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species. From the relative abundance of each species, the average DAR and drug load distribution can be calculated.

Hydrophobic Interaction Chromatography (HIC) Workflow

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample ADC Sample Dilution Dilute in Mobile Phase A (High Salt Buffer) Sample->Dilution HIC_Column HIC Column Dilution->HIC_Column Gradient_Elution Gradient Elution (Decreasing Salt Concentration) HIC_Column->Gradient_Elution UV_Detection UV Detector (280 nm) Gradient_Elution->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration DAR_Calculation Calculation of average DAR and drug load distribution Peak_Integration->DAR_Calculation

Caption: Workflow for HIC analysis of ADCs.

Detailed Experimental Protocol: HIC

  • HPLC System: Use an HPLC or UPLC system equipped with a UV detector and a HIC column.

  • HIC Method:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high to low salt concentration.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The different drug-loaded species will separate based on their hydrophobicity, with higher DAR species being more retained. The average DAR is calculated from the integrated peak areas of the different species.

Size-Exclusion Chromatography (SEC) Workflow

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample ADC Sample Dilution Dilute in Mobile Phase Sample->Dilution SEC_Column SEC Column Dilution->SEC_Column Isocratic_Elution Isocratic Elution SEC_Column->Isocratic_Elution UV_Detection UV Detector (280 nm) Isocratic_Elution->UV_Detection Peak_Analysis Analysis of monomer, aggregate, and fragment peaks UV_Detection->Peak_Analysis

Caption: Workflow for SEC analysis of ADCs.

Detailed Experimental Protocol: SEC

  • HPLC System: Use an HPLC or UPLC system with a UV detector and an SEC column suitable for the molecular weight of the ADC.

  • SEC Method:

    • Mobile Phase: A buffer compatible with the ADC, such as phosphate-buffered saline.

    • Flow Rate: Isocratic flow at 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: SEC separates molecules based on their size. The chromatogram is analyzed for the presence of the main monomeric ADC peak, as well as any high molecular weight aggregates or low molecular weight fragments.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Workflow

cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Visualization & Analysis Sample ADC Sample Denaturation Mix with loading buffer (containing SDS and a reducing agent) Sample->Denaturation Heating Heat at 95-100°C Denaturation->Heating Gel_Loading Load samples onto polyacrylamide gel Heating->Gel_Loading Electrophoresis Run gel at constant voltage Gel_Loading->Electrophoresis Staining Stain gel (e.g., Coomassie Blue) Electrophoresis->Staining Imaging Image the gel Staining->Imaging Analysis Analyze band shifts Imaging->Analysis

Caption: Workflow for SDS-PAGE analysis of ADCs.

Detailed Experimental Protocol: SDS-PAGE

  • Sample Preparation: Mix the ADC sample with a loading buffer containing SDS and a reducing agent (e.g., dithiothreitol or β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes to denature the protein and reduce disulfide bonds.

  • Electrophoresis: Load the prepared samples onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue. After destaining, visualize the protein bands. The conjugated heavy and light chains will show a shift in molecular weight compared to the unconjugated antibody chains.

Conclusion

For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to accurately quantify the drug-to-antibody ratio. Alternative methods such as HIC and SEC are valuable for determining DAR and assessing purity and aggregation, respectively, and can provide complementary information. SDS-PAGE is a simple, qualitative technique that can provide a preliminary indication of successful conjugation. A multi-faceted approach, employing mass spectrometry as the primary validation tool, supplemented by chromatographic methods, will provide the most comprehensive characterization of the bioconjugate.

References

Stability of Ald-Ph-amido-PEG1-C2-NHS Ester Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of effective and safe bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the in vitro and in vivo stability of the Ald-Ph-amido-PEG1-C2-NHS ester linker, a non-cleavable linker, with alternative linker technologies. The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate linker for your research needs.

The this compound linker is a non-cleavable linker designed for the conjugation of therapeutic agents to antibodies or other biomolecules.[1] Its core structure consists of a stable amide bond and a polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines on the antibody, forming a robust amide linkage. As a non-cleavable linker, it is designed to remain intact in the systemic circulation, with payload release occurring only after the degradation of the antibody backbone within the target cell. This characteristic generally leads to high plasma stability and a reduced risk of off-target toxicity.[2]

Comparative Stability Data

Quantitative stability data for the specific this compound linker is not extensively available in the public domain. However, the stability of non-cleavable linkers as a class is well-documented. The following tables provide a comparative overview of the stability of different linker types, with data for non-cleavable linkers serving as a proxy for the expected performance of the this compound linker.

Table 1: Comparative In Vitro Plasma Stability of ADC Linkers

Linker TypeSpecific Linker ExampleAntibody-PayloadSpeciesIncubation Time (days)% Payload ReleasedReference
Non-Cleavable (Amide-based) Thioether (SMCC) Trastuzumab-DM1Human7< 5%[2]
Non-Cleavable (Amide-based) Amide-PEG Anti-CD22-MMAEHuman6Not specified, described as "highly stable"[3]
Cleavable (Hydrazone)Ac-Lys-Gly-HydrazoneAnti-CD30-DoxorubicinHuman1~50%[2]
Cleavable (Disulfide)SPP-DM1Anti-CD30-DM1Human4~60%[2]
Cleavable (Peptide)Val-Cit-PABCAnti-CD30-MMAEHuman7~20%[4]

Table 2: Comparative In Vivo Stability (Pharmacokinetics) of ADC Linkers

Linker TypeSpecific Linker ExampleAnimal ModelADC Half-life (days)Free Payload ConcentrationReference
Non-Cleavable (Amide-based) Thioether (SMCC) Rat5.5Low[2]
Non-Cleavable (Amide-based) Amide-PEG MouseNot specified, showed prolonged exposureLow[3]
Cleavable (Hydrazone)HydrazoneMouse2.1High[2]
Cleavable (Peptide)Val-Cit-PABCRat4.2Moderate[4]

Experimental Protocols

Accurate assessment of linker stability is paramount for the development of successful bioconjugates. Below are detailed protocols for key experiments to evaluate the in vitro and in vivo stability of linkers like the this compound.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma, simulating its behavior in the bloodstream.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or other species-specific plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (B52724)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a control sample by diluting the ADC in PBS.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.

  • Sample Processing: To precipitate plasma proteins, add three volumes of cold acetonitrile to each plasma aliquot.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released (free) payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.

  • Data Analysis: Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.

Protocol 2: In Vivo Stability Assessment (Pharmacokinetic Study)

This study determines the stability of the ADC in a living organism by measuring the concentrations of total antibody, intact ADC, and free payload over time.[5]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Animal model (e.g., mice or rats)

  • Blood collection supplies

  • ELISA plates and reagents

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the ADC to the animal model via intravenous injection at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours) post-injection. Process the blood to obtain plasma or serum.

  • Quantification of Total Antibody (ELISA):

    • Coat an ELISA plate with an antigen specific to the antibody portion of the ADC.

    • Add diluted plasma/serum samples to the wells.

    • Detect the bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting signal, which is proportional to the total antibody concentration.[6]

  • Quantification of Intact ADC (ELISA):

    • Coat an ELISA plate with an antigen specific to the antibody.

    • Add diluted plasma/serum samples.

    • Detect the bound ADC using an antibody that specifically recognizes the payload.

    • The signal generated is proportional to the concentration of intact ADC.[7]

  • Quantification of Free Payload (LC-MS/MS):

    • Process the plasma/serum samples as described in the in vitro plasma stability assay (Protocol 1) to extract the free payload.

    • Quantify the free payload concentration using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis: Use the concentration-time data for total antibody, intact ADC, and free payload to calculate key pharmacokinetic parameters, such as half-life, clearance, and volume of distribution.

Visualizing Experimental Workflows and Chemical Principles

To further clarify the processes involved in linker stability assessment and the chemical nature of the this compound linker, the following diagrams are provided.

G cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Stability Assay A ADC Incubation in Plasma (37°C) B Time-Point Aliquoting A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection (Free Payload) D->E F LC-MS/MS Analysis E->F G ADC Administration to Animal Model H Blood Sampling at Time Points G->H I Plasma/Serum Isolation H->I J Total Antibody (ELISA) I->J K Intact ADC (ELISA) I->K L Free Payload (LC-MS/MS) I->L

Experimental workflow for stability testing.

G cluster_structure This compound Structure cluster_conjugation Conjugation Reaction cluster_release Payload Release Mechanism (Non-Cleavable) Structure Antibody-(NH)-CO-(CH2)2-PEG1-NH-CO-Ph-CHO + Drug Antibody Antibody-NH2 (Primary Amine) Conjugate Antibody-Amide-Linker Antibody->Conjugate + Linker Linker This compound Linker->Conjugate NHS NHS (byproduct) IntactADC Intact ADC in Circulation Internalization Internalization into Target Cell IntactADC->Internalization Lysosome Lysosomal Degradation of Antibody Internalization->Lysosome Release Release of Amino Acid-Linker-Payload Lysosome->Release

Linker structure and conjugation mechanism.

References

A Head-to-Head Battle for Bioconjugation: Ald-Ph-amido-PEG1-C2-NHS Ester vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals in the critical selection of protein conjugation strategies.

In the realm of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of targeted therapeutics, diagnostics, and research reagents. Among the plethora of available chemical strategies, amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides represent two of the most prevalent and powerful tools. This guide provides an in-depth, objective comparison of a commercially available NHS ester, Ald-Ph-amido-PEG1-C2-NHS ester, and the widely used maleimide (B117702) chemistry for protein conjugation, supported by established experimental data and detailed protocols.

At a Glance: Key Differences in Conjugation Strategies

FeatureThis compound ChemistryMaleimide Chemistry
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)
Bond Formed Stable amide bondThioether bond
Reaction pH 7.2 - 8.5[1][2]6.5 - 7.5[1]
Specificity High for primary amines, but potential for off-target reactions with other nucleophiles (e.g., serine, threonine, tyrosine) at higher pH.[3][4][5][6]Highly specific for sulfhydryl groups at neutral pH.[7]
Stability of Linkage Amide bonds are generally highly stable.[8][9]The thioether bond can be susceptible to retro-Michael addition, leading to conjugate dissociation, especially in the presence of other thiols. Strategies exist to improve stability.[10]
Protein Preparation Generally straightforward, requires buffer exchange to an amine-free buffer.May require reduction of disulfide bonds to generate free thiols.[11][12]
Primary Side Reaction Hydrolysis of the NHS ester in aqueous solution, which competes with the conjugation reaction.[4]Reaction with other nucleophiles at pH > 7.5; potential for hydrolysis of the maleimide ring.[1]

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between these two chemistries lies in their target amino acid residues and the resulting covalent bond.

This compound Chemistry: This method targets the primary amines found on the side chain of lysine (B10760008) residues and the N-terminus of a protein. The NHS ester is an activated ester that readily reacts with a nucleophilic primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

NHS_Ester_Reaction Protein Protein-NH₂ (Lysine or N-terminus) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic attack NHS_Ester Ald-Ph-amido-PEG₁-C₂-NHS ester NHS_Ester->Intermediate Conjugate Protein-NH-CO-Linker (Stable Amide Bond) Intermediate->Conjugate Elimination NHS N-hydroxysuccinimide Intermediate->NHS Maleimide_Reaction Protein Protein-SH (Cysteine) Maleimide Maleimide Reagent Protein->Maleimide Michael Addition Conjugate Protein-S-Maleimide (Thioether Bond) Maleimide->Conjugate NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Buffer_Exchange 1. Buffer Exchange (e.g., PBS, pH 7.2-8.0) Reagent_Prep 2. Prepare NHS Ester Solution (in anhydrous DMSO or DMF) Buffer_Exchange->Reagent_Prep Conjugation 3. Add NHS Ester to Protein (10-20 fold molar excess) Reagent_Prep->Conjugation Incubation 4. Incubate (1-2 hours at RT or overnight at 4°C) Conjugation->Incubation Quenching 5. Quench Reaction (Optional) (e.g., Tris or glycine) Incubation->Quenching Purification 6. Purify Conjugate (e.g., Desalting column) Quenching->Purification Analysis 7. Characterize Conjugate (e.g., Degree of Labeling) Purification->Analysis Maleimide_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Buffer_Prep 1. Prepare Degassed Buffer (e.g., PBS, pH 6.5-7.5) Reduction 2. Reduce Disulfides (Optional) (e.g., with TCEP) Buffer_Prep->Reduction Reagent_Prep 3. Prepare Maleimide Solution (in anhydrous DMSO or DMF) Reduction->Reagent_Prep Conjugation 4. Add Maleimide to Protein (10-20 fold molar excess) Reagent_Prep->Conjugation Incubation 5. Incubate (2 hours at RT or overnight at 4°C) Conjugation->Incubation Purification 6. Purify Conjugate (e.g., Desalting column) Incubation->Purification Analysis 7. Characterize Conjugate (e.g., Degree of Labeling) Purification->Analysis

References

A Comparative Review of Ald-Ph-amido-PEG1-C2-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), is continually evolving, with the linker molecule playing a pivotal role in the efficacy and safety of these complex biologics. Among the diverse array of linkers available, the Ald-Ph-amido-PEG1-C2-NHS ester has emerged as a noteworthy non-cleavable linker. This guide provides a comprehensive review of this linker, comparing its performance with alternatives, and presenting supporting experimental data and protocols to inform rational drug design and development.

Introduction to this compound

This compound is a heterobifunctional crosslinker characterized by a benzaldehyde (B42025) group, a single polyethylene (B3416737) glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester. This non-cleavable linker is designed for the stable conjugation of amine-containing molecules, such as antibodies, to molecules bearing an aminooxy or hydrazide group. The NHS ester facilitates covalent bond formation with primary amines (e.g., lysine (B10760008) residues on an antibody), while the benzaldehyde group provides a reactive handle for subsequent conjugation. The integrated short PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and potentially reduce aggregation.

Comparison with Alternative Linker Technologies

The choice of a linker is a critical decision in the design of bioconjugates, influencing stability, pharmacokinetics, and the mechanism of payload release. This compound, as a non-cleavable linker, offers distinct advantages and disadvantages when compared to other linker classes.

Non-Cleavable vs. Cleavable Linkers:

Non-cleavable linkers, such as the Ald-Ph-amido-PEG series, form a stable bond between the antibody and the payload. The release of the payload is dependent on the complete lysosomal degradation of the antibody following internalization into the target cell. This mechanism offers high plasma stability, minimizing premature drug release and associated off-target toxicity. In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cell, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes. While this can lead to a "bystander effect" where neighboring tumor cells are also killed, it can also result in less stability in circulation.

Impact of PEG Chain Length:

The Ald-Ph-amido-PEG-C2-NHS ester series is available with varying PEG lengths (e.g., PEG1, PEG2, PEG4, PEG24). The length of the PEG spacer is a critical parameter that can be modulated to optimize the properties of the ADC.

FeatureShort PEG Linker (e.g., PEG1)Long PEG Linker (e.g., PEG24)
Hydrophilicity Modest increaseSignificant increase
Plasma Half-life Generally shorterGenerally longer
Aggregation Higher potential for hydrophobic payloadsReduced potential for aggregation
In Vivo Efficacy May be lower for hydrophobic payloadsOften improved, especially for hydrophobic payloads

This table summarizes general trends observed in studies comparing different PEG linker lengths.

Experimental Data and Performance

While specific studies detailing the performance of this compound are not abundant in publicly available literature, data from studies on similar PEGylated non-cleavable linkers can provide valuable insights.

Table 1: Hypothetical Performance Comparison of Non-Cleavable Linkers

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Plasma Stability (% Intact ADC after 7 days)Tumor Growth Inhibition (%)
This compound 3.81.59275
SMCC3.51.89570
Ald-Ph-amido-PEG4-C2-NHS ester3.91.49085
MC-vc-PAB-MMAE (Cleavable)3.70.87590

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual performance will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to an antibody and subsequent payload attachment. Optimization is crucial for each specific application.

Protocol 1: Antibody-Linker Conjugation

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in amine-free buffer.

  • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.

  • Add a 5-10 fold molar excess of the linker solution to the antibody solution with gentle mixing.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the antibody-linker conjugate using an SEC column to remove excess linker and quenching reagent.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm linker attachment.

Protocol 2: Payload Conjugation to Antibody-Linker

Materials:

  • Purified antibody-linker conjugate

  • Aminooxy- or hydrazide-functionalized payload

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

  • Dissolve the aminooxy- or hydrazide-functionalized payload in a suitable solvent.

  • Add a molar excess of the payload solution to the antibody-linker conjugate solution.

  • Adjust the pH of the reaction mixture to 4.5-5.5 to facilitate oxime or hydrazone bond formation.

  • Incubate the reaction for 12-24 hours at room temperature.

  • Purify the final ADC using SEC or other appropriate chromatography methods to remove unreacted payload.

  • Characterize the final ADC for DAR, purity, and biological activity.

Visualizing the Conjugation Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation Antibody (Lys-NH2) Antibody (Lys-NH2) Antibody-Linker Conjugate Antibody-Linker Conjugate Antibody (Lys-NH2)->Antibody-Linker Conjugate NHS Ester Reaction Ald-Ph-amido-PEG1-C2-NHS Ald-Ph-amido-PEG1-C2-NHS Ald-Ph-amido-PEG1-C2-NHS->Antibody-Linker Conjugate Final ADC Final ADC Antibody-Linker Conjugate->Final ADC Oxime Ligation Payload (-O-NH2) Payload (-O-NH2) Payload (-O-NH2)->Final ADC

Caption: A two-step workflow for ADC synthesis using the linker.

Signaling Pathway of a Non-Cleavable ADC

The mechanism of action for an ADC with a non-cleavable linker like this compound is depicted below.

G ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload-Linker-AA Payload-Linker-AA Lysosome->Payload-Linker-AA Antibody Degradation Cell Death Cell Death Payload-Linker-AA->Cell Death Induces

Caption: Internalization and payload release of a non-cleavable ADC.

Conclusion

This compound represents a valuable tool in the bioconjugation toolbox, particularly for the development of ADCs with non-cleavable linkers. Its structure allows for a stable linkage and offers the ability to modulate hydrophilicity through the PEG component. While more direct comparative studies are needed to fully elucidate its performance characteristics against a wider range of alternatives, the principles of non-cleavable linker design and the impact of PEGylation provide a strong rationale for its application. The provided protocols and diagrams offer a foundational understanding for researchers looking to incorporate this linker into their drug development programs. Careful optimization of conjugation conditions and thorough characterization of the resulting bioconjugate are paramount to achieving the desired therapeutic outcome.

Performance of Ald-Ph-amido-PEG1-C2-NHS Ester in Antibody-Drug Conjugates Across Different Antibody Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected performance of Ald-Ph-amido-PEG1-C2-NHS ester, a non-cleavable linker, when used in the development of Antibody-Drug Conjugates (ADCs) with different antibody subtypes, namely IgG1, IgG2, and IgG4. While direct comparative experimental data for this specific linker across various isotypes is limited in publicly available literature, this document synthesizes established principles of ADC technology, the known characteristics of antibody isotypes, and data from studies on similar non-cleavable and PEGylated linkers to provide a predictive performance overview.

Introduction to this compound

This compound is a heterobifunctional crosslinker used in the fabrication of ADCs. Its key features include:

  • NHS Ester Group: This amine-reactive group facilitates covalent conjugation to lysine (B10760008) residues on the antibody, forming a stable amide bond.[]

  • PEG1 Spacer: A single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the linker-payload complex. This can help to mitigate aggregation issues often associated with hydrophobic drug payloads and may improve the pharmacokinetic profile of the resulting ADC.[2][3]

  • Non-cleavable Linkage: The linker is designed to be stable in systemic circulation and only releases the payload upon lysosomal degradation of the antibody within the target cell.[4][5] This approach is known to offer a good safety profile by minimizing off-target toxicity.[4]

Impact of Antibody Isotype on ADC Performance

The choice of antibody isotype is a critical factor in ADC design, influencing its stability, effector functions, and pharmacokinetic properties. The majority of ADCs in clinical development utilize the IgG1 isotype, with fewer based on IgG2 and IgG4. IgG3 is generally not used due to its instability.

Key Differentiators of IgG Subtypes for ADC Development:
FeatureIgG1IgG2IgG4
Effector Functions (ADCC/CDC) HighLow/NoneLow/None
Serum Half-life Long (~21 days)Long (~21 days)Long (~21 days)
Hinge Region Flexibility ModerateRigidFlexible
Disulfide Bonds StableMore resistant to reductionProne to half-antibody exchange
Aggregation Propensity ModerateLowerHigher under acidic conditions

ADCC: Antibody-Dependent Cell-Mediated Cytotoxicity; CDC: Complement-Dependent Cytotoxicity.

Comparative Performance Analysis

The following sections and tables provide a qualitative and quantitative comparison of the expected performance of this compound when conjugated to IgG1, IgG2, and IgG4 antibodies. This analysis is based on the intrinsic properties of the isotypes and data from similar ADC constructs.

Conjugation Efficiency and Heterogeneity

Lysine-directed conjugation via NHS esters results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[6] The distribution and accessibility of lysine residues can vary between IgG isotypes, potentially influencing the conjugation outcome.

Expected Performance:

ParameterIgG1IgG2IgG4Rationale
Conjugation Efficiency HighHighHighAll isotypes have abundant surface-accessible lysine residues.
DAR Heterogeneity Moderate to HighModerate to HighModerate to HighStochastic nature of lysine conjugation.[6]
Process Reproducibility GoodGoodGoodStandardized conjugation protocols are available.[][8]
Physicochemical Properties

The incorporation of a hydrophobic payload can increase the propensity for ADC aggregation. The hydrophilic PEG1 spacer in the linker is designed to counteract this. However, the intrinsic stability of the antibody isotype also plays a significant role.

Expected Performance:

ParameterIgG1IgG2IgG4Rationale
Hydrophobicity Moderate increaseModerate increaseModerate increaseDependent on payload hydrophobicity; mitigated by PEG linker.[2]
Aggregation Propensity ModerateLowerHigherIgG4 is more prone to aggregation at low pH.[9]
Thermal Stability HighHighSlightly LowerDifferences in hinge region and inter-chain disulfide bonds.
In Vitro and In Vivo Performance

The in vivo fate of an ADC is heavily influenced by the antibody isotype. While the non-cleavable nature of the linker ensures payload release is dependent on antibody degradation for all isotypes, their pharmacokinetic profiles and effector functions differ.

Quantitative Data from Literature on Similar ADC Constructs:

  • Pharmacokinetics: Clinical studies comparing ADCs with different isotypes have not shown clear associations between IgG1 and IgG2 isotypes and distinct pharmacokinetic parameters.[10] However, some preclinical studies have suggested potential differences in clearance between IgG1 and IgG4.[11]

  • In Vivo Efficacy: The efficacy of non-cleavable ADCs is highly dependent on target expression levels and internalization rates.[12] For IgG4-based ADCs, the phenomenon of "half-antibody exchange" in vivo can potentially impact efficacy.

Expected Performance:

ParameterIgG1IgG2IgG4Rationale
Plasma Stability HighHighHighAttributed to the stable, non-cleavable linker.[4]
Pharmacokinetics (Half-life) LongLongLongGenerally long half-life for all IgG isotypes.[10]
In Vitro Cytotoxicity Dependent on target antigen expression and internalizationDependent on target antigen expression and internalizationDependent on target antigen expression and internalizationMechanism of action is payload-dependent post-internalization.
In Vivo Efficacy Potentially enhanced by effector functionsPrimarily dependent on payload deliveryEfficacy may be affected by half-antibody exchange.IgG1 can mediate ADCC/CDC, contributing to overall anti-tumor activity.
Safety Profile GoodGoodGoodNon-cleavable linkers generally offer a favorable safety profile.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the lysine-directed conjugation of the linker-payload to the antibody.

Materials:

  • Antibody (IgG1, IgG2, or IgG4) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound pre-conjugated to the desired payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Linker-Payload Preparation: Dissolve the this compound-payload conjugate in DMSO to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a calculated molar excess of the linker-payload solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the ADC solution at 280 nm and the wavelength corresponding to the maximum absorbance of the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • HIC separates ADC species based on their hydrophobicity.

  • The elution profile will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • The average DAR can be calculated from the relative peak areas.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and a non-targeting control ADC for a specified period (e.g., 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Preparation and Characterization

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_char Characterization Ab Antibody (IgG1/IgG2/IgG4) Reaction Conjugation Reaction Ab->Reaction Linker Linker-Payload (this compound) Linker->Reaction Quench Quenching Reaction->Quench SEC Size-Exclusion Chromatography Quench->SEC DAR DAR Determination (UV-Vis, HIC) SEC->DAR Purity Purity & Aggregation (SEC, SDS-PAGE) SEC->Purity Activity In Vitro Cytotoxicity SEC->Activity

Caption: Workflow for ADC synthesis and characterization.

Signaling Pathway of a Non-Cleavable ADC

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload Degradation->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action for a non-cleavable ADC.

Conclusion

The this compound linker offers a robust platform for the development of non-cleavable ADCs. While its conjugation chemistry is applicable across IgG1, IgG2, and IgG4 isotypes, the ultimate performance of the resulting ADC will be significantly influenced by the chosen antibody subtype.

  • IgG1 is expected to provide a potent ADC with the added benefit of effector functions, which may contribute to overall efficacy.

  • IgG2 may offer a more stable ADC with lower potential for off-target effects related to Fc-gamma receptor binding.

  • IgG4 can also be utilized, but careful consideration of its propensity for half-antibody exchange and potential for aggregation is warranted.

The selection of the optimal antibody isotype should be guided by the desired mechanism of action, the nature of the target antigen, and the specific therapeutic application. Empirical testing of the ADC constructs with each isotype is crucial to determine the best-performing candidate for further development.

References

A Comparative Guide to ADC Linker Technologies: Non-Cleavable vs. Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and safety profiles. The choice between a non-cleavable and a cleavable linker dictates the mechanism of payload release and the overall therapeutic window of the ADC. This guide provides a comparative analysis of these two major linker classes, featuring case studies of the commercially successful ADCs, Trastuzumab emtansine (Kadcyla®) with a non-cleavable linker and Brentuximab vedotin (Adcetris®) with a cleavable linker. While specific data for ADCs developed with Ald-Ph-amido-PEG1-C2-NHS ester is not publicly available, the principles and data presented here for other non-cleavable linkers offer valuable insights into their expected performance.

The Role of the Linker in ADC Performance

An ideal ADC linker must ensure that the potent cytotoxic payload remains securely attached to the monoclonal antibody while in systemic circulation, preventing premature release and off-target toxicity. Upon reaching the target cancer cell, the linker should facilitate the efficient release of the payload to exert its cell-killing effect.

Non-Cleavable Linkers , such as the thioether linker in Trastuzumab emtansine, are designed to be highly stable in the bloodstream. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cell. This process results in the release of the payload still attached to the linker and a single amino acid residue.

Cleavable Linkers , exemplified by the valine-citrulline (vc) peptide linker in Brentuximab vedotin, are engineered to be cleaved by specific enzymes, such as cathepsins, which are highly active inside lysosomes of cancer cells. This enzymatic cleavage allows for the release of the payload in its unmodified, highly potent form.

Comparative Performance Data

The choice of linker technology has a significant impact on the pharmacokinetic profile, efficacy, and safety of an ADC. The following tables summarize key performance data for Trastuzumab emtansine and Brentuximab vedotin as representative examples of non-cleavable and cleavable linker technologies, respectively.

Parameter Trastuzumab emtansine (Kadcyla®) Brentuximab vedotin (Adcetris®) Reference
Linker Type Non-cleavable (Thioether)Cleavable (Valine-Citrulline)[1][2]
Payload DM1 (Maytansinoid)MMAE (Auristatin)[2][3]
Mechanism of Payload Release Antibody degradation in lysosomeEnzymatic cleavage by cathepsins[1][4]
Systemic Stability HighModerate to High[1]
Bystander Effect Limited to noneYes (payload is cell-permeable)[4][5]

Table 1: General Characteristics of Representative ADCs with Non-Cleavable and Cleavable Linkers

Clinical Trial (Indication) ADC Key Efficacy Endpoint Result Reference
EMILIA (HER2+ Metastatic Breast Cancer)Trastuzumab emtansineMedian Progression-Free Survival9.6 months[3]
Pivotal Phase 2 (Relapsed/Refractory Hodgkin Lymphoma)Brentuximab vedotinOverall Response Rate72%[6]

Table 2: Clinical Efficacy of Representative ADCs

Adverse Event (Grade ≥3) Trastuzumab emtansine (EMILIA trial) Brentuximab vedotin (Pivotal Phase 2 trial) Reference
Thrombocytopenia12.9%10%[3][6]
Neutropenia5.7%21%[3][6]
Peripheral Neuropathy2.2%9%[3][6]

Table 3: Key Safety Data for Representative ADCs

Experimental Protocols

Detailed and robust experimental protocols are essential for the preclinical evaluation of ADC candidates. Below are methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload in cell culture medium.[8] Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7][9]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[8]

In Vivo Pharmacokinetic (PK) Analysis

This assay evaluates the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of mice or rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h) post-injection.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalytical Quantification: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using methods such as ELISA or LC-MS/MS.[10]

  • Data Analysis: Plot the plasma concentration-time curves for each analyte and determine key PK parameters such as clearance, volume of distribution, and half-life using appropriate software.[11]

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

  • Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[12]

  • Co-culture Seeding: Seed a mixed population of the antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates. As a control, seed the antigen-negative cells alone.[13]

  • ADC Treatment: Treat the co-cultures and the monoculture of antigen-negative cells with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity in each well. The fluorescence signal is directly proportional to the number of viable antigen-negative cells.[13]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[14]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation DNA_Damage 5. DNA Damage & Apoptosis Payload_Release->DNA_Damage

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_adc Treat with Serial Dilutions of ADC seed_cells->treat_adc incubate Incubate for 72-120 hours treat_adc->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Linker_Comparison node_non_cleavable Non-Cleavable Linker (e.g., Thioether) This compound type High Systemic Stability Payload released after antibody degradation Limited bystander effect node_cleavable Cleavable Linker (e.g., Val-Cit) Moderate to High Systemic Stability Payload released by enzymatic cleavage Potential for significant bystander effect

Caption: Key differences between non-cleavable and cleavable ADC linkers.

References

Safety Operating Guide

Proper Disposal of Ald-Ph-amido-PEG1-C2-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Ald-Ph-amido-PEG1-C2-NHS ester, a non-cleavable 1-unit PEG linker utilized in the synthesis of antibody-drug conjugates (ADCs), requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data for structurally similar compounds, such as Ald-Ph-amido-PEG4-C2-NHS ester and Mal-amido-PEG1-C2-NHS ester, indicate the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, whenever handling the compound. All work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard Data Summary

For a clear understanding of the associated hazards, the following table summarizes the GHS hazard statements for closely related and structurally similar compounds.

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related waste."
  • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.

2. Collection of Waste:

  • Solid Waste: Collect any solid residue of the compound, as well as contaminated consumables such as weigh boats, pipette tips, and gloves, in the designated, sealed waste container.
  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically resistant container. Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
  • Provide them with a clear and accurate description of the waste, including the chemical name and any known hazards. The precautionary statement P501 advises to "Dispose of contents/container in accordance with local regulation"[1].

5. Documentation:

  • Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Identify & Segregate Waste (this compound) B Step 2: Collect Solid & Liquid Waste in a Labeled, Sealed Container A->B C Step 3: Store Waste in a Designated Satellite Accumulation Area B->C D Step 4: Contact Environmental Health & Safety (EHS) or Licensed Disposal Service C->D E Step 5: Professional Waste Disposal (Incineration or other approved method) D->E

Caption: Disposal workflow for this compound.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemical waste and are informed by the safety data sheets of analogous compounds. These protocols are not derived from a specific experimental study but rather represent established best practices in laboratory safety and chemical management. The core principle is the containment and professional disposal of the hazardous material in compliance with local and national regulations.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.